molecular formula C7H5BrClNO2 B2963929 Methyl 4-bromo-2-chloropyridine-3-carboxylate CAS No. 1064678-14-3

Methyl 4-bromo-2-chloropyridine-3-carboxylate

Cat. No.: B2963929
CAS No.: 1064678-14-3
M. Wt: 250.48
InChI Key: FITBMOURWDPXGV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-bromo-2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITBMOURWDPXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on Methyl 4-bromo-2-chloropyridine-3-carboxylate. This halogenated pyridine derivative is a highly functionalized and versatile building block, pivotal in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[1][2] We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, explore its strategic application in chemical synthesis, and outline essential safety and handling procedures.

Core Physicochemical Properties

This compound, also known as Methyl 4-bromo-2-chloronicotinate[3][4], is a solid organic compound whose utility is derived from the specific arrangement of its functional groups on the pyridine core. The presence of two distinct halogen atoms (bromine and chlorine) at positions 4 and 2, respectively, alongside a methyl ester at position 3, provides multiple, orthogonally reactive sites for synthetic elaboration.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 250.48 g/mol [1][3][5]
Molecular Formula C₇H₅BrClNO₂[1][3]
CAS Number 1064678-14-3[1][3]
IUPAC Name This compound[1]
Physical Form Solid[1]
Melting Point 54-58 °C[1]
Purity (Typical) ≥ 97%[3]
Chemical Structure

The structural arrangement of the substituents on the pyridine ring is key to the compound's reactivity.

Figure 1: Chemical Structure.

Synthesis Methodology: Directed Ortho-Metalation (DoM)

While several synthetic routes exist conceptually, such as the halogenation and subsequent esterification of 2-chloropyridine-3-carboxylic acid[1], a reliable and scalable laboratory procedure involves a Directed ortho-Metalation (DoM) strategy. This approach offers high regioselectivity by using an existing substituent to direct deprotonation to an adjacent position.

Causality and Experimental Rationale

The described protocol utilizes 4-bromo-2-chloropyridine as the starting material.[5] The chlorine atom at the C2 position acts as a potent directing group for lithiation. Lithium diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base, is employed to selectively abstract the proton at the C3 position, which is the most acidic proton adjacent to the directing group. The reaction is conducted at extremely low temperatures (-80 to -85 °C) to ensure the kinetic stability of the highly reactive lithiated pyridine intermediate, preventing decomposition or undesired side reactions.[5] This lithiated species is then trapped by the electrophile, methyl chloroformate, to install the desired methyl carboxylate group at the C3 position.

Detailed Experimental Protocol

This protocol is adapted from a verified synthesis procedure.[5] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 4-bromo-2-chloro-pyridine (41 mmol)

  • Lithium diisopropylamide (LDA), 1.8 M in THF (45 mmol)

  • Methyl chloroformate (400 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EA)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for flash chromatography

Procedure:

  • Preparation of the Lithiation Mixture: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add anhydrous THF (60 mL) and cool the flask to -85 °C using a dry ice/acetone bath.

  • Add the solution of lithium diisopropylamide (25 mL, 45 mmol) to the flask and maintain the temperature.

  • Addition of Starting Material: Dissolve 4-bromo-2-chloro-pyridine (4.5 mL, 41 mmol) in anhydrous THF (60 mL). Add this solution dropwise to the stirred LDA solution over 20-30 minutes, ensuring the internal temperature does not rise above -80 °C.

  • Lithiated Intermediate Formation: Stir the resulting reaction mixture at -80 °C for 30 minutes.

  • Electrophilic Quench: In a separate flask, prepare a solution of methyl chloroformate (31 mL, 400 mmol) in anhydrous THF. Cool this solution to -80 °C.

  • Transfer the cold lithiated pyridine solution dropwise via cannula into the stirred methyl chloroformate solution.

  • Reaction Completion: Stir the mixture for 50 minutes at -80 °C.

  • Workup: Quench the reaction by the slow addition of concentrated aqueous NaHCO₃ (90 mL). Allow the mixture to warm to room temperature.

  • Dilute the mixture with Ethyl Acetate (250 mL) and transfer to a separatory funnel. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude residue by flash chromatography on silica gel, eluting with a hexane/ethyl acetate (4:1) mixture to yield the pure product.[5]

Synthesis Workflow Diagram

G start Start: 4-bromo-2-chloropyridine lda 1. Add LDA in THF @ -85 °C start->lda stir1 2. Stir 30 min @ -80 °C (Forms Lithiated Intermediate) lda->stir1 mcf 3. Add to Methyl Chloroformate in THF @ -80 °C stir1->mcf stir2 4. Stir 50 min @ -80 °C mcf->stir2 quench 5. Quench with aq. NaHCO₃ stir2->quench workup 6. Extraction with Ethyl Acetate quench->workup purify 7. Flash Chromatography workup->purify end_node End Product: Methyl 4-bromo-2- chloropyridine-3-carboxylate purify->end_node

Figure 2: Directed Ortho-Metalation Synthesis Workflow.

Chemical Reactivity and Strategic Applications

The primary value of this compound in drug development lies in its capacity as a versatile scaffold. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its strategic utility, particularly in palladium-catalyzed cross-coupling reactions.

Principle of Selective Functionalization

In transition-metal-catalyzed reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), the oxidative addition step is kinetically favored for carbon-halogen bonds with lower bond dissociation energy. The C(sp²)-Br bond is weaker and therefore more reactive than the C(sp²)-Cl bond. This reactivity differential allows for the selective functionalization of the C4 position (bromo) while leaving the C2 position (chloro) intact for a subsequent, different coupling reaction under more forcing conditions.

This stepwise functionalization is invaluable for building molecular complexity and performing library synthesis in a controlled manner.

Logical Workflow for Sequential Coupling

G A Methyl 4-bromo-2-chloropyridine- 3-carboxylate B Step 1: Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald) with R¹-Boronic Acid or Amine A->B Selective reaction at C4-Br bond C Intermediate: 4-R¹-2-chloropyridine derivative B->C D Step 2: Pd-Catalyzed Coupling (Harsher Conditions) with R²-Nucleophile C->D Reaction at remaining C2-Cl bond E Final Product: Di-substituted Pyridine Scaffold (4-R¹, 2-R²) D->E

Figure 3: Logic for Sequential Cross-Coupling Reactions.

Safety and Handling

As a halogenated heterocyclic compound, this compound requires careful handling. While a specific, universally adopted Safety Data Sheet (SDS) is not available, general precautions based on related structures should be followed.

  • General Handling: Always handle this chemical within a certified laboratory fume hood. Avoid inhalation of dust or vapors and prevent contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Hazard Profile (Inferred): Halogenated pyridines and related carboxylic acids can be irritants to the skin, eyes, and respiratory system.[7][8] Some are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

  • Trustworthiness Directive: Crucially, you must obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS) before any handling or use of this compound. The SDS will provide the most accurate and comprehensive safety, handling, and disposal information.

Conclusion

This compound is a high-value chemical intermediate for scientific research and development. Its well-defined physicochemical properties, reliable synthesis via directed metalation, and, most importantly, its capacity for selective, sequential functionalization make it an indispensable tool for medicinal chemists. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively leverage this building block to construct novel and complex molecules with potential therapeutic or agrochemical applications.

References

"Methyl 4-bromo-2-chloropyridine-3-carboxylate" synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The methodology detailed herein is grounded in established chemical principles and has been optimized for reproducibility and yield. We will delve into the reaction mechanism, experimental setup, and post-synthesis purification and analysis, offering insights that bridge theoretical knowledge with practical application.

Introduction: Significance and Application

This compound serves as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridine ring allows for diverse functionalization, making it a valuable precursor for creating complex molecular architectures. Notably, this compound is an intermediate in the synthesis of various biologically active molecules, including certain kinase inhibitors and other therapeutic agents. The precise and efficient synthesis of this molecule is therefore of paramount importance to researchers in the field.

Reaction Overview and Mechanism

The synthesis of this compound typically proceeds via the diazotization of a substituted aminopyridine followed by a Sandmeyer-type reaction. This multi-step process is elegant in its ability to introduce a bromo and a chloro substituent at specific positions on the pyridine ring.

Overall Reaction Scheme

The synthesis starts from a commercially available precursor, which is first converted to an intermediate that is then diazotized and subsequently undergoes bromination and chlorination.

reaction_overview Precursor Starting Material: Methyl 2-amino-4-chloropyridine-3-carboxylate Intermediate1 Diazotization Precursor->Intermediate1 1. NaNO2, HBr Intermediate2 Sandmeyer Reaction (Bromination) Intermediate1->Intermediate2 2. CuBr Product Final Product: This compound Intermediate2->Product

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights

The core of this synthesis lies in the diazotization of the amino group on the pyridine ring, followed by its substitution.

  • Diazotization: The process begins with the reaction of the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr). The nitrous acid is protonated by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group attacks the nitrosonium ion, initiating a series of proton transfers and elimination of a water molecule to form a stable diazonium salt.

  • Sandmeyer Reaction: The resulting diazonium salt is then subjected to a Sandmeyer reaction. In this step, a copper(I) halide, in this case, copper(I) bromide (CuBr), acts as a catalyst. The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of a pyridine radical and the release of nitrogen gas (N₂), which is an excellent leaving group and drives the reaction forward. The pyridine radical then abstracts a bromine atom from the copper(II) bromide complex, yielding the final product and regenerating the copper(I) catalyst.

mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Amine 2-Aminopyridine Derivative HONO HONO (Nitrous Acid) Diazonium_Salt Pyridinediazonium Salt Amine->Diazonium_Salt Attack on NO+ NaNO2_HBr NaNO2 + HBr NaNO2_HBr->HONO In situ generation Nitrosonium NO+ (Nitrosonium Ion) HONO->Nitrosonium Protonation Pyridine_Radical Pyridine Radical + N2 Diazonium_Salt->Pyridine_Radical Single-Electron Transfer CuBr CuBr (Catalyst) Final_Product This compound Pyridine_Radical->Final_Product Bromine Abstraction

Caption: Simplified reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Methyl 2-amino-4-chloropyridine-3-carboxylate163449-33-6186.5910 g (1 equivalent)Starting material
Hydrobromic acid (48% aq.)10035-10-680.9150 mLCorrosive, handle with care
Sodium Nitrite (NaNO₂)7632-00-069.004.1 g (1.1 equiv.)Prepare a fresh solution in water
Copper(I) Bromide (CuBr)7787-70-4143.458.5 g (1.1 equiv.)
Dichloromethane (DCM)75-09-284.93200 mLFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01100 mLFor neutralization
BrineN/AN/A50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying the organic layer
Deionized Water7732-18-518.02As neededFor dissolving NaNO₂ and for workup
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add methyl 2-amino-4-chloropyridine-3-carboxylate (10 g).

    • Carefully add hydrobromic acid (48%, 50 mL) to the flask. The mixture may warm up slightly.

    • Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (4.1 g) in deionized water (15 mL).

    • Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt is indicated by a slight color change.

  • Sandmeyer Reaction:

    • In a separate 500 mL beaker, dissolve copper(I) bromide (8.5 g) in hydrobromic acid (48%, 20 mL).

    • Slowly and carefully add the previously prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Extraction:

    • Pour the reaction mixture into a 1 L separatory funnel containing 200 mL of deionized water.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure this compound as a solid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the positions of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Troubleshooting and Safety Considerations

Potential IssuePossible CauseSuggested Solution
Low Yield Incomplete diazotization or Sandmeyer reaction.Ensure the temperature is strictly controlled during diazotization. Use fresh, high-quality reagents.
Impure Product Side reactions or incomplete reaction.Optimize purification conditions, such as the choice of recrystallization solvent or chromatography parameters.
Runaway Reaction Too rapid addition of sodium nitrite solution.Add the sodium nitrite solution slowly and maintain the low temperature.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrobromic acid is highly corrosive. Handle with extreme care.

  • Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

Conclusion

The synthesis of this compound via diazotization and a Sandmeyer reaction is a robust and reliable method. By carefully controlling the reaction parameters, particularly the temperature during the diazotization step, high yields of the pure product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize this valuable intermediate for their drug discovery and development endeavors.

Spectroscopic and Structural Elucidation of Methyl 4-bromo-2-chloropyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-bromo-2-chloropyridine-3-carboxylate, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. The methodologies and data interpretation presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the structural characterization of this and similar heterocyclic compounds. The analysis is based on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by theoretical insights from Density Functional Theory (DFT) calculations as reported in the literature.

Introduction to this compound

This compound (also known as Methyl 4-bromo-2-chloronicotinate) is a substituted pyridine with the molecular formula C₇H₅BrClNO₂ and a molecular weight of approximately 250.48 g/mol . Its structure, featuring a pyridine ring with bromo, chloro, and methyl carboxylate substituents, makes it a valuable building block in organic synthesis. The precise characterization of its structure is paramount for its application in the development of novel bioactive molecules. Spectroscopic analysis provides the definitive confirmation of its chemical identity and purity.

A study by Calisir et al. has reported the experimental and theoretical investigation of the spectroscopic properties of this molecule, including FT-IR and NMR spectroscopy, along with DFT quantum chemical calculations.[1] This guide will elaborate on the expected outcomes and interpretation of such analyses.

Molecular Structure and Key Features

The structural features of this compound are pivotal in determining its spectroscopic signature. The pyridine ring is an aromatic system, and the substituents (Cl, Br, and COOCH₃) exert significant electronic effects that influence the chemical environment of each atom.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the number and connectivity of atoms.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is consistent with reported experimental work.[1]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring and one signal in the aliphatic region for the methyl ester protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.3 - 8.6Doublet1HH-6
~ 7.8 - 8.1Doublet1HH-5
~ 3.9Singlet3H-OCH₃

Interpretation:

  • H-6: This proton is adjacent to the ring nitrogen, which is electron-withdrawing, causing a downfield shift. It is coupled to H-5, resulting in a doublet.

  • H-5: This proton is also on the aromatic ring and is coupled to H-6, appearing as a doublet.

  • -OCH₃: The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet.

References

A Technical Guide to the Physicochemical Properties of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the essential physical and chemical properties of Methyl 4-bromo-2-chloropyridine-3-carboxylate (CAS No: 1064678-14-3). As a pivotal halogenated heterocyclic building block, its precise characterization is fundamental to its application in medicinal chemistry and agrochemical synthesis. This guide details its structural attributes, thermal and solubility properties, and the spectroscopic signatures required for unambiguous identification. Furthermore, it presents field-proven, step-by-step protocols for the empirical determination of these properties, offering researchers and drug development professionals a self-validating framework for quality control and experimental design.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. The strategic placement of bromo, chloro, and methyl carboxylate substituents on the pyridine core offers multiple reaction sites for further chemical modification, such as cross-coupling reactions or nucleophilic substitution.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where it acts as a precursor for developing novel bioactive compounds.[1][2]

The reliability and reproducibility of synthetic routes employing this intermediate are directly contingent on a thorough understanding of its physical properties. Purity, stability, and solubility are not merely datasheet entries; they are critical parameters that influence reaction kinetics, yield, and the impurity profile of the final product. This guide is designed to provide the foundational knowledge and practical methodologies required to confidently handle and utilize this important chemical building block.

Core Physicochemical Properties

A precise understanding of the fundamental properties of this compound is the first step in its successful application.

Structural and General Data

The compound's identity is established by its unique combination of molecular formula, weight, and structural identifiers.

PropertyValueSource
CAS Number 1064678-14-3[1][3]
IUPAC Name This compound[1]
Synonyms Methyl 4-bromo-2-chloronicotinate[3]
Molecular Formula C₇H₅BrClNO₂[1][3]
Molecular Weight 250.48 g/mol [1][3][4]
Appearance Solid[1]
InChI Key FITBMOURWDPXGV-UHFFFAOYSA-N[1][4]
SMILES COC(=O)C1=C(C=CN=C1Cl)Br[1]
Thermal Properties

Thermal behavior is a critical indicator of purity and stability.

  • Melting Point: The compound exhibits a sharp melting point range of 54 to 58 °C , which is indicative of a crystalline solid with a relatively high degree of purity.[1] A broader melting range may suggest the presence of impurities or residual solvent, necessitating further purification.

Solubility Profile

The solubility of a reagent is paramount for designing homogeneous reaction conditions and purification strategies. While quantitative solubility data is not extensively published, a qualitative assessment is crucial for laboratory practice. The molecule possesses both a polar heterocyclic core and ester functionality, alongside nonpolar halogen substituents, suggesting moderate solubility in a range of organic solvents. It is expected to be readily soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., Tetrahydrofuran, Ethyl Acetate), with limited solubility in nonpolar alkanes and poor solubility in water.

Spectroscopic and Crystallographic Characterization

Unambiguous structural confirmation relies on a combination of modern analytical techniques. The following sections describe the expected spectroscopic signatures for this compound.

Caption: Relationship between structural features and expected spectroscopic signals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be simple and diagnostic. A singlet integrating to three protons should appear around 3.9 ppm, corresponding to the methyl ester group. Two doublets in the aromatic region (typically 7.5-8.5 ppm) would correspond to the two protons on the pyridine ring.

    • ¹³C NMR: The spectrum will show seven distinct carbon signals. Key signals include the ester carbonyl (~165 ppm), the methyl ester carbon (~52 ppm), and five signals for the pyridine ring carbons, with their chemical shifts influenced by the halogen substituents.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1720-1740 cm⁻¹ is the most prominent feature, characteristic of the C=O stretch of the ester functional group. Additional bands corresponding to aromatic C=C and C-N stretching, as well as C-Cl and C-Br vibrations, will be present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will provide definitive confirmation of the molecular weight. The most critical feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), a characteristic cluster of peaks (M, M+2, M+4) will be observed, confirming the presence of one bromine and one chlorine atom.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for verifying the physical properties of this compound in a research setting.

Characterization_Workflow cluster_preliminary Preliminary Assessment cluster_physical Physical Property Determination cluster_structural Structural Verification cluster_final Finalization A Obtain Sample B Visual Inspection (Color, Form) A->B C Melting Point Analysis (Capillary Method) B->C D Qualitative Solubility Screening B->D E Spectroscopic Analysis (NMR, IR, MS) C->E D->E F Data Compilation & Confirmation E->F

Caption: Standard workflow for physicochemical characterization of a chemical intermediate.

Protocol: Melting Point Determination (Capillary Method)

This method provides a rapid and accurate measure of the melting range, a key indicator of purity.

  • Sample Preparation: Ensure the sample is completely dry and free-flowing. Crush a small amount of the solid into a fine powder on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Heat the block rapidly to about 15-20 °C below the expected melting point (54 °C).

    • Causality: A rapid initial heating rate saves time, but slowing the rate near the melting point is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: A sharp range (≤ 2 °C) is consistent with high purity. A broad or depressed range suggests impurities.

Protocol: Qualitative Solubility Assessment

This systematic approach helps identify suitable solvents for reactions and purifications.

  • Preparation: Arrange a series of labeled test tubes, each containing a different solvent (e.g., Water, Methanol, Toluene, Dichloromethane, Hexane, Diethyl Ether). This selection covers a wide range of polarities.

  • Procedure:

    • Add approximately 10 mg of the compound to each test tube.

    • Agitate the mixture at room temperature for 60 seconds.

    • Visually observe and classify the solubility:

      • Soluble: No solid particles are visible.

      • Partially Soluble: Some solid remains, but a significant portion has dissolved.

      • Insoluble: The solid appears unchanged.

  • Interpretation: The results create a solubility profile that informs solvent choice. For example, high solubility in dichloromethane followed by insolubility in hexane suggests a solvent/anti-solvent system for recrystallization.

Handling, Storage, and Safety

Proper handling is essential for user safety and maintaining the integrity of the compound.

  • Safety: The compound is associated with the hazard statement H400: "Very toxic to aquatic life".[5] Consequently, the precautionary statement P273: "Avoid release to the environment" must be strictly followed.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation from moisture or atmospheric contaminants.

Conclusion

This compound is a high-value synthetic intermediate whose physical properties are well-defined. Its identity as a crystalline solid with a melting point of 54-58 °C, coupled with predictable spectroscopic signatures, provides a robust basis for its quality assessment. The experimental protocols detailed in this guide offer a clear framework for researchers to verify these properties, ensuring the integrity of the material and the success of subsequent synthetic applications in the critical fields of drug discovery and development.

References

An In-Depth Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

Methyl 4-bromo-2-chloropyridine-3-carboxylate, with the IUPAC name This compound , is a key heterocyclic organic compound that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a methyl carboxylate group, provides multiple reactive sites for further chemical transformations. This trifunctional nature makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The presence of distinct halogen atoms allows for selective and sequential reactions, such as cross-coupling reactions, offering precise control over the introduction of various functional groups.[2]

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name This compound
Synonym Methyl 4-bromo-2-chloronicotinate
CAS Number 1064678-14-3[3]
Molecular Formula C₇H₅BrClNO₂[3]
Molecular Weight 250.48 g/mol [3]

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached through two primary strategic routes, each with its own set of advantages and mechanistic considerations. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Ortho-Lithiation of 4-bromo-2-chloropyridine

This method relies on the directed ortho-metalation (DoM) of a pre-existing dihalopyridine. The directing effect of the chloro and bromo substituents, coupled with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), facilitates the regioselective deprotonation at the C3 position. This is followed by quenching with an electrophile, in this case, methyl chloroformate, to install the carboxylate group.

Mechanism:

The mechanism of directed ortho-lithiation involves the coordination of the lithium amide base to the heteroatom of a directing group, which in this case is the nitrogen of the pyridine ring and potentially the halogens. This coordination increases the acidity of the ortho-protons, allowing for their abstraction by the strong base.[4][5][6] The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl chloroformate.

Experimental Protocol: Synthesis via Ortho-Lithiation

Materials:

  • 4-bromo-2-chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 1.8 M in THF)

  • Methyl chloroformate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of lithium diisopropylamide (1.8 M in THF, 25 mL, 45 mmol) in anhydrous THF (60 mL) at -85 °C, a solution of 4-bromo-2-chloropyridine (4.5 mL, 41 mmol) in anhydrous THF (60 mL) is added dropwise.

  • The reaction mixture is stirred for 30 minutes at -80 °C.

  • The resulting mixture is then added dropwise via cannula to a stirred solution of methyl chloroformate (31 mL, 400 mmol) in anhydrous THF at -80 °C.

  • After stirring for 50 minutes at -80 °C, the reaction is quenched by the addition of concentrated aqueous NaHCO₃ (90 mL).

  • The mixture is subsequently diluted with ethyl acetate (250 mL).

  • The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude residue is purified by flash chromatography on silica gel (eluting with a 4:1 mixture of hexane/ethyl acetate) to yield this compound.[7]

Route 2: Electrophilic Bromination and Esterification of 2-chloronicotinic Acid

An alternative strategy begins with a more functionalized pyridine ring, 2-chloronicotinic acid. This route involves two key transformations: electrophilic bromination of the pyridine ring followed by esterification of the carboxylic acid.

Mechanism:

The electrophilic bromination of the pyridine ring is generally less facile than that of benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[7][8][9][10] However, the presence of the activating carboxylic acid group (which can be deprotonated under certain conditions) and the directing effect of the existing chloro substituent can influence the position of bromination. The reaction typically requires harsh conditions. Following bromination, the carboxylic acid is converted to its methyl ester via a standard acid-catalyzed esterification reaction with methanol.

Characterization and Analytical Data

The verification of the successful synthesis of this compound relies on a combination of spectroscopic techniques. Below are the expected analytical data based on the compound's structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR A singlet for the methyl ester protons (O-CH₃) is expected around 3.9 ppm. Two doublets in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the two pyridine protons are also anticipated.
¹³C NMR Signals for the methyl carbon (around 53 ppm), the ester carbonyl carbon (around 165 ppm), and five distinct signals for the pyridine ring carbons are expected. The carbons attached to the halogens (C2 and C4) and the carboxylate group (C3) will show characteristic chemical shifts.
FT-IR (cm⁻¹) Characteristic absorption bands are expected for the C=O stretch of the ester (around 1730 cm⁻¹), C-O stretch (around 1250 cm⁻¹), C-Cl stretch (around 800-600 cm⁻¹), and C-Br stretch (around 600-500 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will also be present.[11][12]
Mass Spec. The mass spectrum should show a molecular ion peak (M+) and characteristic isotopic patterns for the presence of one bromine and one chlorine atom.

Applications in Drug Discovery and Agrochemicals

The strategic placement of reactive handles on the pyridine ring makes this compound a valuable precursor in the synthesis of more complex, biologically active molecules.

  • Pharmaceutical Industry: This compound serves as a key intermediate in the synthesis of various pharmaceutical candidates. The bromo and chloro substituents can be selectively manipulated through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of molecular diversity. This allows for the fine-tuning of a molecule's pharmacological properties, such as binding affinity to a biological target.[1]

  • Agrochemicals: The halogenated pyridine scaffold is a common feature in many herbicides and pesticides. This compound can be used as a starting material for the development of new agrochemicals with improved efficacy and environmental profiles.[1]

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. The synthetic routes described herein, particularly the ortho-lithiation pathway, provide reliable methods for its preparation. Its utility as a building block in the creation of novel compounds for the pharmaceutical and agrochemical industries underscores its significance in modern chemical research and development. The ability to selectively functionalize the different positions of the pyridine ring opens up a vast chemical space for the discovery of new molecules with desired biological activities.

References

The Strategic Utility of Methyl 4-bromo-2-chloropyridine-3-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. Within the diverse landscape of pyridine-based building blocks, Methyl 4-bromo-2-chloropyridine-3-carboxylate stands out as a particularly versatile and strategic starting material. This technical guide provides an in-depth analysis of its synthesis, reactivity, and application in drug discovery programs. We will explore the molecule's orthogonal reactivity, which allows for selective, sequential functionalization at its key positions, and present field-proven insights into its use in constructing complex molecular architectures, with a focus on the synthesis of kinase inhibitors.

Introduction: The Power of the Pyridine Core and the Advantage of Halogenation

The pyridine ring is a bioisostere of the benzene ring, but its nitrogen atom introduces a dipole moment, enhances water solubility, and provides a hydrogen bond acceptor site, all of which are crucial for modulating pharmacokinetic and pharmacodynamic properties. The strategic placement of halogen atoms on this core further enhances its utility as a synthetic intermediate. Halogens serve as versatile synthetic handles for a wide range of cross-coupling and nucleophilic substitution reactions, enabling the systematic exploration of chemical space around the pyridine scaffold.

This compound offers three distinct points of modification: the C2-chloro, C4-bromo, and C3-ester functionalities. The differential reactivity of the C-Cl and C-Br bonds is the linchpin of its strategic importance, allowing for a programmed, regioselective approach to the synthesis of complex, highly substituted pyridines.

Synthesis of the Core Scaffold

The preparation of this compound is achievable through several synthetic routes. A common and effective method involves the directed ortho-metalation of a 4-bromo-2-chloropyridine precursor, followed by quenching with a suitable electrophile, such as methyl chloroformate. This approach provides a reliable and scalable synthesis of the target molecule.[1]

Experimental Protocol: Synthesis via Directed ortho-Metalation

Reaction Scheme:

Caption: Synthesis of the title compound via ortho-metalation.

Materials:

Reagent/SolventM.W.AmountMoles
4-bromo-2-chloropyridine192.4410.0 g52.0 mmol
Lithium diisopropylamide (LDA)107.1228.6 mL57.2 mmol
(2.0 M in THF/heptane/ethylbenzene)
Methyl chloroformate94.504.8 mL62.4 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-
Saturated aq. NH4Cl-100 mL-
Ethyl acetate-200 mL-
Brine-100 mL-
Anhydrous Na2SO4---

Procedure:

  • To a stirred solution of 4-bromo-2-chloropyridine (10.0 g, 52.0 mmol) in anhydrous THF (100 mL) at -78 °C under an argon atmosphere, add LDA (28.6 mL of a 2.0 M solution, 57.2 mmol) dropwise over 20 minutes.

  • Stir the resulting dark red solution at -78 °C for 1 hour.

  • Add methyl chloroformate (4.8 mL, 62.4 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (100 mL).

  • Extract the mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-20% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Orthogonal Reactivity and Strategic Functionalization

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This orthogonality allows for a stepwise and controlled introduction of diverse functionalities.

G A This compound B C4-Br: Site for Pd-catalyzed Cross-Coupling A->B Suzuki, Buchwald-Hartwig, Sonogashira, etc. C C2-Cl: Site for Nucleophilic Aromatic Substitution (SNAr) A->C Amines, Alcohols, Thiols, etc. D C3-Ester: Site for Hydrolysis/Amidation A->D LiOH, NaOH, or Amine + Coupling Agent A This compound B Step 1: SNAr at C2 (e.g., with a key amine) A->B C Step 2: Suzuki Coupling at C4 (Library diversification with various boronic acids) B->C D Step 3: Amide Coupling at C3 (Further diversification) C->D E Library of Potential Kinase Inhibitors D->E

References

A Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a pivotal heterocyclic building block in contemporary organic synthesis. Its decorated pyridine core, featuring spatially and electronically distinct halogen atoms alongside a versatile ester functional group, offers a platform for complex molecular architecture. This guide provides an in-depth analysis of its synthesis, explores the nuanced reactivity of its functional groups, and details its strategic application in the fields of pharmaceutical and agrochemical development. We will dissect key synthetic protocols, rationalize experimental choices, and illustrate reaction mechanisms to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this valuable synthetic intermediate.

Core Compound Analysis: Properties and Strategic Importance

This compound is a solid, halogenated heterocyclic compound with the molecular formula C₇H₅BrClNO₂. Its structure is primed for sequential, regioselective functionalization, making it an exceptionally valuable scaffold in discovery chemistry. The strategic placement of the chloro, bromo, and methyl ester groups on the electron-deficient pyridine ring dictates its chemical behavior and unlocks a wide array of synthetic possibilities.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 1064678-14-3
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Solid

| Melting Point | 54-58 °C | |

The true value of this molecule lies in the orthogonal reactivity of the C2-chloro and C4-bromo substituents. The C2 position is highly activated for nucleophilic aromatic substitution (SNAr), while the C4 position is preferentially targeted in metal-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled, stepwise elaboration of the pyridine core, a foundational strategy in the synthesis of novel bioactive compounds.

Synthesis: Establishing the Core Scaffold

The efficient construction of the title compound is critical for its use as a starting material. While several routes exist, including the halogenation and subsequent esterification of 2-chloropyridine-3-carboxylic acid, the most robust and commonly cited method involves a directed ortho-metalation (DoM) strategy.

Primary Synthesis Route: Directed ortho-Metalation

This approach leverages the directing effect of the existing chloro and bromo groups to achieve regioselective carboxylation at the C3 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at cryogenic temperatures is essential for success.

Causality Behind the Method:

  • Regioselectivity: The C3 proton is the most acidic on the ring due to the inductive electron-withdrawal by the adjacent C2-chloro and C4-bromo groups. LDA, a sterically hindered base, selectively abstracts this proton.

  • Cryogenic Conditions: The reaction is conducted at temperatures between -80°C and -85°C to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.

  • Electrophilic Quench: The generated pyridyl anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl chloroformate, installing the desired methyl ester group.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Directed ortho-Metalation cluster_product Final Product start 4-Bromo-2-chloropyridine LDA LDA, Anhydrous THF start->LDA 1. Deprotonation Temp -85 °C Quench Methyl Chloroformate (Electrophilic Trap) LDA->Quench 2. Nucleophilic Attack product Methyl 4-bromo-2-chloropyridine- 3-carboxylate Quench->product

Caption: Directed ortho-metalation synthesis workflow.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is adapted from established literature procedures.

  • Preparation of LDA Solution: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 60 mL). Cool the flask to -85°C using an acetone/dry ice bath. Slowly add a 1.8 M solution of lithium diisopropylamide (LDA) in THF (25 mL, 45 mmol).

  • Addition of Starting Material: To the stirred LDA solution, add a solution of 4-bromo-2-chloro-pyridine (4.5 mL, 41 mmol) in anhydrous THF (60 mL) dropwise, ensuring the internal temperature does not rise above -80°C.

  • Anion Formation: Stir the resulting mixture at -80°C for 30 minutes to ensure complete formation of the lithiated intermediate.

  • Electrophilic Quench: In a separate flame-dried flask, prepare a solution of methyl chloroformate (31 mL, 400 mmol) in anhydrous THF. At -80°C, transfer the lithiated pyridine solution into the methyl chloroformate solution via cannula.

  • Reaction Completion & Quench: Stir the reaction mixture for 50 minutes at -80°C. Quench the reaction by the careful addition of a concentrated aqueous solution of sodium bicarbonate (90 mL).

  • Workup and Isolation: Allow the mixture to warm to room temperature. Dilute with ethyl acetate (250 mL) and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

The Chemistry of a Privileged Scaffold: Reactivity and Functionalization

The synthetic power of this compound stems from the differential reactivity of its halogen substituents. This allows for a programmed, stepwise introduction of molecular complexity.

Position C2: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This reactivity is a direct consequence of the pyridine ring's electronic structure.

Mechanistic Rationale: The electron-withdrawing nature of the ring nitrogen atom, particularly its ability to stabilize negative charge at the ortho (C2) and para (C4) positions, facilitates nucleophilic attack. The attack of a nucleophile at C2 generates a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity. This pathway is a cornerstone for introducing amine, ether, and thioether linkages.

SNAr_Mechanism reactant Substrate (C2-Cl) + Nu:⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate 1. Nucleophilic Attack product Substituted Product + Cl⁻ intermediate->product 2. Elimination of Leaving Group

Caption: General mechanism for SNAr at the C2 position.

Experimental Protocol: General SNAr with an Amine
  • Setup: To a vial or round-bottom flask, add this compound (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by chromatography.

Position C4: Palladium-Catalyzed Cross-Coupling

The C4-bromo bond is the primary site for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The greater reactivity of C-Br bonds compared to C-Cl bonds in the oxidative addition step to Pd(0) provides excellent chemoselectivity.

Mechanistic Rationale (Suzuki Coupling): The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from a boronic acid (or ester) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Both Aryl-Pd(II)-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene with water.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting biaryl product is purified via column chromatography or recrystallization.

Strategic Applications in Discovery and Development

The orthogonal reactivity of this compound makes it a powerful tool for building molecular libraries for high-throughput screening.

  • Pharmaceuticals: As a versatile building block, it is used to synthesize complex heterocyclic systems that are often the core of modern pharmaceuticals. The pyridine carboxylic acid moiety is a known pharmacophore found in numerous enzyme inhibitors. By performing an SNAr reaction followed by a Suzuki coupling, chemists can rapidly generate diverse structures with substitution at both the C2 and C4 positions, exploring the chemical space around a central scaffold to optimize binding affinity and pharmacokinetic properties for targets like kinases or proteases.

  • Agrochemicals: The halogenated pyridine structure is a common feature in many commercial pesticides and herbicides. This scaffold allows for the systematic modification of substituents to fine-tune activity against specific biological targets while managing environmental persistence and off-target effects.

  • Material Science: The ability to form biaryl linkages and introduce various functional groups makes this compound a candidate for synthesizing novel organic materials, including polymers and ligands for organometallic complexes.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in modern organic synthesis. A thorough understanding of its synthesis and the distinct reactivity of its C2-chloro and C4-bromo positions empowers chemists to design and execute efficient synthetic routes to novel and complex molecules. Its proven utility in drug discovery and other fields ensures that it will remain a staple in the synthetic chemist's toolbox for the foreseeable future.

An In-Depth Technical Guide to Methyl 4-bromo-2-chloropyridine-3-carboxylate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl 4-bromo-2-chloropyridine-3-carboxylate. This versatile heterocyclic compound is a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. This document provides in-depth information on its properties, sourcing, quality control, and a practical, field-proven protocol for its application in cross-coupling reactions.

Core Compound Analysis: Properties and Significance

This compound (also known as Methyl 4-bromo-2-chloronicotinate) is a polysubstituted pyridine derivative.[1] Its structure is notable for the orthogonal positioning of its functional groups—a methyl ester, a chloro group, and a bromo group—which allows for selective, stepwise chemical modifications. This strategic arrangement makes it a powerful intermediate for constructing complex molecular architectures.

The bromine atom at the C4 position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the chlorine atom at the C2 position can be targeted in nucleophilic aromatic substitution (SNAr) reactions. The methyl ester at C3 offers a handle for hydrolysis and subsequent amide bond formation. This differential reactivity is the cornerstone of its utility in combinatorial chemistry and lead optimization campaigns.

Key Physicochemical Properties:

PropertyValueCAS Number
Molecular Formula C₇H₅BrClNO₂1064678-14-3
Molecular Weight 250.48 g/mol 1064678-14-3
Appearance SolidN/A
Melting Point 54-58 °C[2]
Synonyms Methyl 4-bromo-2-chloronicotinate[1]

Sourcing, Procurement, and Supplier Overview

The accessibility and purity of starting materials are critical for reproducible and successful research outcomes. This compound is available from several reputable chemical suppliers, typically synthesized for research and development purposes.[1] When procuring this reagent, it is essential to consider purity levels, available quantities, and the supplier's quality assurance documentation.

Table of Commercial Suppliers:

SupplierTypical PurityProduct Number (Example)Notes
Sigma-Aldrich (Merck) ≥97%Varies by regionA leading global supplier with extensive documentation.
Smolecule In StockS3252355Offers various pack sizes.[2]
BLD Pharm N/AN/AAvailable for online ordering for research use.[3]
BenchChem N/AB2963929Lists synthesis routes and related products.[4]

Note: Availability and product numbers are subject to change. Always verify with the supplier.

Quality Control and Handling: Ensuring Experimental Integrity

Upon receipt of this compound, it is imperative to verify its identity and purity, even when a certificate of analysis (CoA) is provided. This self-validating step prevents the downstream failure of complex, multi-step syntheses.

Recommended QC Workflow:

  • Visual Inspection: Confirm the material is a solid as expected.

  • Proton NMR (¹H NMR): Dissolve a small sample in CDCl₃ or DMSO-d₆. The resulting spectrum should be clean, with resonances corresponding to the aromatic protons and the methyl ester protons. Check for the absence of signals from residual solvents or synthetic precursors.

  • LC-MS Analysis: This provides a definitive confirmation of the molecular weight (250.48 g/mol ) and an accurate assessment of purity.

The following diagram outlines the logical workflow from procurement to the final validated product, ready for synthesis.

G cluster_sourcing Procurement & QC cluster_synthesis Experimental Workflow Sourcing Identify Supplier (e.g., Sigma-Aldrich) Procure Procure Reagent (CAS: 1064678-14-3) Sourcing->Procure Check Purity Specs QC Incoming QC (¹H NMR, LC-MS) Procure->QC Verify Identity Reaction Perform Synthesis (e.g., Suzuki Coupling) QC->Reaction Purity >97% Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify FinalQC Final Product Characterization Purify->FinalQC

Caption: Workflow from sourcing this compound to final product.

Safety and Handling: This compound should be handled in a well-ventilated fume hood.[5] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Consult the supplier's Safety Data Sheet (SDS) for comprehensive hazard information, which may include skin, eye, and respiratory irritation warnings. In case of exposure, follow standard first-aid measures, such as rinsing the affected area with plenty of water and seeking medical attention.[5]

Application in Synthesis: A Protocol for Suzuki-Miyaura Coupling

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for the selective formation of a new carbon-carbon bond at the C4 position while leaving the C2-Cl bond intact for subsequent transformations.

The following protocol describes a typical Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for creating biaryl structures.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The diagram below illustrates this catalytic cycle.

G SM Py-Br (Starting Material) + Ar-B(OH)₂ OxAdd Oxidative Addition Py-Pd(II)-Br SM->OxAdd 1. Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetal Transmetalation Py-Pd(II)-Ar OxAdd->Transmetal 2. Base Base (e.g., K₂CO₃) Base->Transmetal Product Coupled Product Py-Ar Transmetal->Product 3. Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified reaction pathway for the Suzuki-Miyaura cross-coupling.

This technical guide provides a foundational understanding of this compound, empowering researchers to effectively source, handle, and utilize this key synthetic intermediate in their discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the selective Buchwald-Hartwig amination of Methyl 4-bromo-2-chloropyridine-3-carboxylate. The protocols and insights detailed herein are curated to ensure technical accuracy, operational success, and a deep understanding of the underlying chemical principles for professionals in research and drug development.

Introduction: Strategic C-N Bond Formation on a Differentiated Pyridine Scaffold

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity. As a dihalogenated and electron-deficient pyridine, it offers two potential sites for amination. The ability to selectively functionalize one position over the other is paramount for the efficient construction of complex molecular architectures.

This guide will focus on the regioselective amination at the C4-position, leveraging the inherent reactivity differences between the C-Br and C-Cl bonds. A thorough understanding of the reaction mechanism and the factors governing this selectivity is crucial for achieving high yields and purity of the desired product, Methyl 2-chloro-4-(amino)pyridine-3-carboxylate derivatives.

The Principle of Regioselectivity: A Tale of Two Halogens

The cornerstone of achieving regioselectivity in the Buchwald-Hartwig amination of this compound lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the aryl halide to the Pd(0) complex is the initial and often rate-determining step of the catalytic cycle.[1][3] The energy barrier for this step is significantly influenced by the nature of the halogen.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:

I > Br > OTf > Cl [4]

This trend is primarily dictated by the carbon-halogen bond dissociation energies. The weaker C-Br bond (approximately 71 kcal/mol) is more readily cleaved by the palladium catalyst compared to the stronger C-Cl bond (approximately 84 kcal/mol). This intrinsic difference in reactivity forms the basis for the selective amination at the C4-position of our substrate. By carefully selecting the reaction conditions, particularly the catalyst system and temperature, it is possible to favor the oxidative addition at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The electron-withdrawing nature of the pyridine nitrogen and the methyl carboxylate group further influences the reactivity of the C-X bonds, though the inherent difference in halogen reactivity is the dominant factor for regioselectivity in this case.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The cycle, depicted below, involves a sequence of well-defined organometallic transformations.[1][3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Product Ar-NR₂ (Product) OA Oxidative Addition PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X ArX Ar-X (Substrate) ArX->Pd0 Amine R₂NH (Amine) Amine->PdII_ArX Base Base PdII_Amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ Base->PdII_Amine HX_Base [Base-H]⁺X⁻ LA Ligand Association RE Reductive Elimination PdII_ArX->PdII_Amine R₂NH PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Ar-NR₂ PdII_Amido->Product

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond (preferentially C-Br) to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.

Experimental Protocols: A Practical Guide

The following protocols are designed as a robust starting point for the regioselective amination of this compound. Optimization may be required for specific amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst, reduced in situ.
Xantphos≥98%Commercially AvailableBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base.
TolueneAnhydrousCommercially AvailableDegas before use.
AmineVariousCommercially AvailableEnsure purity and dryness.
Inert GasHigh Purity Argon or Nitrogen---For maintaining an inert atmosphere.
Recommended Reaction Conditions

The selection of the catalyst system is critical for success. For the selective amination of dihalopyridines, bulky, electron-rich phosphine ligands are often employed to promote the desired C-N bond formation and suppress side reactions.[5] Xantphos is a particularly effective ligand for such transformations.[6]

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)A common and reliable palladium pre-catalyst.
Ligand Xantphos (4 mol%)Promotes reductive elimination and stabilizes the catalyst.
Base NaOtBu (1.4 equiv.)Strong base to facilitate deprotonation of the amine.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 80-100 °CSufficient to promote the reaction without significant C-Cl activation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Protocol

Experimental_Workflow start Start reagents Charge Schlenk flask with: - Pd(OAc)₂ - Xantphos - NaOtBu start->reagents atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere add_substrate Add: - this compound - Amine - Anhydrous Toluene atmosphere->add_substrate heat Heat reaction mixture to 80-100 °C with stirring add_substrate->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to RT, quench with water, and extract with ethyl acetate monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end Characterize Product purify->end

Figure 2: General experimental workflow for the amination.

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 mmol), the desired amine (1.2 mmol), and anhydrous, degassed toluene (5 mL).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents- Use fresh, high-quality reagents.- Ensure rigorous exclusion of air and moisture.- Consider using a pre-formed Pd(0) catalyst.
Hydrodehalogenation - Competing reduction pathway- Presence of water- Use a bulky, electron-rich ligand to accelerate reductive elimination.- Ensure strictly anhydrous conditions.
Loss of Regioselectivity - High reaction temperature- Highly active catalyst system- Lower the reaction temperature.- Screen different ligands to fine-tune reactivity.
Ester Hydrolysis - Presence of water with a strong base- Use anhydrous conditions and a non-nucleophilic base.

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable 2-chloro-4-aminopyridine derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a well-chosen palladium catalyst system, high yields and excellent selectivity can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Sonogashira Reaction of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed technical overview and actionable protocols for the Sonogashira cross-coupling reaction of Methyl 4-bromo-2-chloropyridine-3-carboxylate. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science.[1] This document elucidates the mechanistic underpinnings of the reaction, explores critical parameters for experimental design, offers a step-by-step protocol for a model reaction, and provides a framework for troubleshooting common issues. The content is structured to empower researchers, scientists, and drug development professionals to successfully employ this powerful carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of the Sonogashira Reaction

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[2][3] Its ability to forge C(sp²)-C(sp) bonds under generally mild conditions has made it an indispensable tool in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4] The reaction's tolerance for a wide range of functional groups further enhances its utility, particularly in the late-stage functionalization of intricate molecular scaffolds.[5]

For drug development professionals, the pyridine core is a privileged scaffold, appearing in numerous approved pharmaceuticals. The ability to selectively introduce alkynyl moieties onto a pyridine ring, such as in this compound, opens up avenues for creating novel analogs with tailored biological activities. The alkyne can serve as a precursor for further transformations or as a key structural element for binding to biological targets.[6]

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction typically operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The Palladium Cycle: Activation and Coupling

The palladium cycle is responsible for the activation of the aryl halide and the final carbon-carbon bond formation. It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium center. The cycle concludes with reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[8][9]

The Copper Cycle: Acetylide Formation

The copper cycle's primary role is to facilitate the deprotonation of the terminal alkyne to form a copper(I) acetylide.[10] This species is more nucleophilic than the parent alkyne, enabling the efficient transfer of the alkynyl group to the palladium center during the transmetalation step.[7]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)(L)₂-C≡CR Pd_complex->Transmetalation_complex Transmetalation Product_complex Ar-C≡C-R Transmetalation_complex->Product_complex Reductive Elimination CuX Cu(I)X Transmetalation_complex->CuX Product_complex->Pd0 Regenerates Catalyst Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation Alkyne H-C≡CR Alkyne->Cu_acetylide Base

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

A copper-free variant of the Sonogashira reaction also exists, which is advantageous for avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[11][12] In this case, the base is solely responsible for deprotonating the alkyne, and the palladium complex facilitates the entire coupling process.[8][9]

Experimental Design: Key Parameters for Success

The successful execution of a Sonogashira reaction on this compound hinges on the careful selection of several key parameters. The electronic and steric nature of this substrate—an electron-deficient pyridine ring with differential halogen reactivity—guides these choices.

Chemoselectivity: Targeting the C-Br Bond

A critical consideration for this substrate is the selective reaction at the 4-bromo position over the 2-chloro position. The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2][13] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond by carefully controlling the reaction conditions, particularly temperature.[8] Reactions with aryl bromides typically require heating, whereas aryl chlorides often necessitate even higher temperatures and more specialized catalytic systems.[14][15]

Catalyst System Selection
ComponentRecommended OptionsRationale & Considerations
Palladium Pre-catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often more air-stable and is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a direct source of Pd(0).[2] For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed.[8][16]
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for promoting the formation of the copper acetylide.[5]
Ligand Triphenylphosphine (PPh₃)Often used in excess to stabilize the palladium catalyst and prevent its precipitation as palladium black.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Acts as both a base to deprotonate the alkyne and often as a solvent.[5] The amine also serves to scavenge the H-X byproduct.
Reaction Conditions
ParameterRecommended RangeRationale & Considerations
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), TolueneThe choice of solvent can influence reaction rates and solubility of reagents. DMF is a polar aprotic solvent that can be beneficial for less reactive substrates. All solvents must be anhydrous and degassed to prevent catalyst deactivation and side reactions.[17]
Temperature Room Temperature to 100 °CFor aryl bromides, heating is often necessary to facilitate oxidative addition.[14] Start with milder conditions (e.g., 50-60 °C) and increase if the reaction is sluggish.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxygen from inducing the homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from oxidation.[18]

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the Sonogashira coupling of this compound with a model alkyne, phenylacetylene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification A 1. Assemble and dry glassware B 2. Weigh reagents A->B C 3. Add solids to flask (Substrate, Pd catalyst, CuI) B->C D 4. Establish inert atmosphere (Evacuate and backfill with N₂/Ar) C->D E 5. Add degassed solvents and liquid reagents (Base, Alkyne) D->E F 6. Heat to desired temperature E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench reaction G->H I 9. Aqueous work-up H->I J 10. Dry and concentrate I->J K 11. Column chromatography J->K L 12. Characterize product K->L

Figure 2: General experimental workflow for the Sonogashira reaction.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound250.481.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.19-5 mL
Tetrahydrofuran (THF), anhydrous--5 mL
Procedure
  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (250 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[18]

  • Reagent Addition: Through the septum, add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe. The solvents should be previously degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60 °C in an oil bath and stir.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 2-chloro-4-(phenylethynyl)pyridine-3-carboxylate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a fresh batch of catalyst.- Increase the reaction temperature in increments (e.g., to 80 °C).[17]- Ensure solvents and bases are strictly anhydrous and degassed.[17]
Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High concentration of copper catalyst- Improve the degassing procedure (freeze-pump-thaw cycles are highly effective).[18]- Reduce the amount of CuI or consider a copper-free protocol.[11]
Dehalogenation - High temperature- Presence of a hydrogen source- Lower the reaction temperature and extend the reaction time.- Ensure all reagents and solvents are anhydrous.
Formation of Complex Mixture - Catalyst decomposition- Side reactions- Add a small excess of phosphine ligand to stabilize the catalyst.- Re-evaluate the reaction temperature and time.

Conclusion

The Sonogashira reaction is a robust and highly effective method for the alkynylation of this compound. By understanding the underlying mechanism and carefully controlling key experimental parameters such as the catalyst system, temperature, and atmosphere, researchers can achieve high yields and chemoselectivity. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of this pivotal reaction in the synthesis of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols for the Heck Reaction of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[1] The reaction's value lies in its ability to construct substituted alkenes with a high degree of control over stereochemistry, often with excellent functional group tolerance.[3][4]

This application note provides a detailed guide to the Heck reaction conditions specifically tailored for Methyl 4-bromo-2-chloropyridine-3-carboxylate , a highly functionalized heterocyclic building block. This substrate is of particular interest in drug discovery and agrochemical research due to the synthetic handles offered by its di-halogenated and ester-functionalized pyridine core.[5] The primary challenge and focus of this protocol is to achieve chemoselective coupling at the more reactive C4-bromo position while preserving the C2-chloro substituent for potential subsequent transformations.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[6] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

The cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide. In the case of this compound, this will preferentially occur at the more labile carbon-bromine bond, forming a Pd(II) complex.

  • Olefin Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by a migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond and a new organopalladium intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step typically proceeds to give the more thermodynamically stable trans-alkene.[3]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base also serves to neutralize the hydrogen halide produced during the reaction.

Diagram of the Heck Reaction Catalytic Cycle:

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R-Pd(II)-X(L₂) (Organopalladium Complex) oxidative_addition->pd_complex Ar-X olefin_insertion Olefin Insertion pd_complex->olefin_insertion Alkene pi_complex Olefin π-Complex carbopalladation Carbopalladation Product pi_complex->carbopalladation beta_hydride β-Hydride Elimination carbopalladation->beta_hydride hydride_complex H-Pd(II)-X(L₂) (Palladium Hydride) beta_hydride->hydride_complex product Substituted Alkene (Product) beta_hydride->product reductive_elimination Reductive Elimination hydride_complex->reductive_elimination reductive_elimination->pd0 Base base_in Base base_out [Base-H]⁺X⁻ aryl_halide Ar-X (this compound) alkene Alkene Heck_Workflow cluster_workflow Experimental Workflow for Heck Coupling setup 1. Reaction Setup - Add solid reagents to Schlenk flask - Establish inert atmosphere reagent_add 2. Reagent Addition - Add anhydrous DMF and Et₃N - Add alkene substrate setup->reagent_add reaction 3. Reaction - Heat to 100 °C with stirring - Monitor by TLC reagent_add->reaction workup 4. Aqueous Work-up - Cool to room temperature - Dilute and wash reaction->workup purification 5. Purification - Dry and concentrate organic phase - Column chromatography workup->purification product Pure Product purification->product

References

Application Notes and Protocols for Stille Coupling of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Stille cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide has found extensive application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3][4] Functionalized pyridine scaffolds are of particular interest in drug discovery and materials science due to their unique electronic properties and ability to act as ligands.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Stille coupling reactions with Methyl 4-bromo-2-chloropyridine-3-carboxylate , a versatile building block possessing two distinct halogen atoms.[7] The primary challenge and strategic opportunity with this substrate lies in achieving regioselective coupling at either the C4-bromo or the C2-chloro position. This guide will delve into the mechanistic underpinnings of this selectivity and provide robust, field-proven protocols for achieving predictable and high-yielding transformations.

Mechanistic Overview and Regiochemical Considerations

The catalytic cycle of the Stille reaction is well-established and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[10]

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII trans-R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 trans-R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Byproduct X-SnR₃ (Tin Byproduct) Transmetalation->Byproduct Isomerization cis/trans Isomerization PdII_R2->Isomerization PdII_R2_cis cis-R¹-Pd(II)L₂-R² Isomerization->PdII_R2_cis RedElim Reductive Elimination PdII_R2_cis->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Substrate R¹-X (Organic Halide) Substrate->OxAdd Stannane R²-SnR₃ (Organostannane) Stannane->Transmetalation

Figure 1: Catalytic Cycle of the Stille Reaction.

For "this compound," the crucial step governing regioselectivity is the initial oxidative addition. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > OTf > Br >> Cl.[1][10] This inherent reactivity difference provides a strong basis for selective coupling at the more reactive C4-bromo position over the C2-chloro position.

Achieving coupling at the less reactive C-Cl bond is more challenging and typically requires more forcing conditions, specialized ligands that promote oxidative addition of aryl chlorides, or substrates where the C-Cl bond is electronically activated. For the target substrate, the electron-withdrawing ester group at C3 and the pyridine nitrogen will influence the electron density at both C2 and C4, but the intrinsic reactivity of the C-Br bond is expected to dominate under standard Stille conditions.

Strategic Protocol Design

A successful Stille coupling protocol for "this compound" hinges on the careful selection of reaction parameters to maximize yield and regioselectivity.

ParameterRecommendationRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is an excellent, air-stable Pd(0) source that is often effective.[9][11] Pd₂(dba)₃ is a common Pd(0) precursor that requires an ancillary ligand.[10]
Ligand PPh₃, P(t-Bu)₃, or other electron-rich, bulky phosphinesFor coupling at the C-Br bond, PPh₃ is often sufficient. For the more challenging C-Cl coupling, bulkier, more electron-rich ligands like P(t-Bu)₃ can facilitate the oxidative addition step.[4]
Organostannane Aryl-, heteroaryl-, vinyl-, or alkynylstannanesThe choice of organostannane is dictated by the desired product. Organostannanes are stable to air and moisture, a key advantage of the Stille reaction.[8][11] However, they are toxic, and proper handling and disposal are crucial.[1][8]
Solvent Toluene, Dioxane, DMFAnhydrous, degassed solvents are essential to prevent catalyst deactivation. The choice of solvent can influence reaction rates and solubility of reagents.
Additives Cu(I) salts (e.g., CuI), LiCl, CsFCu(I) salts can act as co-catalysts, accelerating the transmetalation step.[12] LiCl can facilitate the reaction by forming more reactive organopalladium intermediates.[3] Fluoride sources like CsF can activate the organostannane.[12]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially for less reactive halides.

Detailed Experimental Protocols

Safety Precaution: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Protocol 1: Regioselective Stille Coupling at the C4-Position (Br)

This protocol is designed to selectively couple a variety of organostannanes at the C4-bromo position of this compound.

workflow1 start Start reagents Combine Substrate, Organostannane, Catalyst, Ligand, and Solvent start->reagents degas Degas the Reaction Mixture (e.g., Argon sparging) reagents->degas heat Heat to Reaction Temperature (e.g., 100 °C) degas->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor quench Quench Reaction (e.g., with aq. KF solution) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify end Characterize Product purify->end

Figure 2: General workflow for Protocol 1.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., Tributyl(vinyl)tin, 1.1-1.5 eq)

  • Pd(PPh₃)₄ (0.02-0.05 eq)

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous KF solution

  • Standard laboratory glassware (flame-dried) and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Add the organostannane reagent via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for another 10 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.[8][13]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the solid tin fluoride precipitate.[13]

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-coupled product.

Protocol 2: Considerations for Coupling at the C2-Position (Cl)

Coupling at the C2-chloro position is significantly more challenging due to the lower reactivity of the C-Cl bond. This transformation generally requires a pre-functionalized substrate where the C4-position has already been modified, or the use of more specialized catalytic systems.

Strategies to Promote C-Cl Coupling:

  • Use of Electron-Rich, Bulky Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) have been shown to facilitate the oxidative addition of aryl chlorides.[4]

  • Higher Temperatures: More forcing conditions, including higher reaction temperatures (e.g., >120 °C), may be necessary.

  • Use of Additives: The use of fluoride additives like CsF can be crucial to activate the organostannane for reaction with the less reactive C-Cl bond.[12]

  • Sequential Coupling: The most reliable approach is often a two-step sequence. First, perform a selective reaction at the C4-bromo position (as in Protocol 1), and then subject the resulting product to more forcing Stille conditions to achieve coupling at the C2-chloro position.

Work-up and Purification: The Challenge of Tin Byproducts

A significant drawback of the Stille coupling is the difficulty in removing the stoichiometric tin byproducts (e.g., Bu₃SnX).[8][11] These compounds are toxic and can complicate product purification.

Effective Methods for Tin Removal:

MethodDescriptionReference
Fluoride Wash Stirring the reaction mixture with an aqueous solution of KF or CsF precipitates the tin as an insoluble organotin fluoride, which can be removed by filtration.[8][13][14][8][13][14]
Silica Gel with Triethylamine Filtering the crude product through a plug of silica gel treated with triethylamine (~2-5%) can effectively remove tin byproducts.[8][13][8][13]
Iodine Treatment Unreacted organostannane can be converted to the corresponding iodide with I₂, which can then be removed by a subsequent fluoride wash.[13][13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Presence of oxygen or water- Use a fresh bottle of catalyst or a different precatalyst/ligand system.- Increase the reaction temperature.- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere. Use freshly distilled, degassed solvents.
Homocoupling of Organostannane - Reaction temperature is too high- Catalyst decomposition- Lower the reaction temperature.- Use a more stable catalyst or ligand.- This is a common side reaction in Stille couplings.[8][11]
Low Regioselectivity - Reaction conditions are too harsh- Lower the reaction temperature.- Use a less active catalyst system to favor reaction at the more reactive C-Br bond.
Difficulty Removing Tin Byproducts - Incomplete precipitation with fluoride- Increase the stirring time with the KF solution.- Combine fluoride wash with a triethylamine-treated silica plug filtration.

Conclusion

The Stille coupling of this compound offers a powerful and versatile method for the synthesis of highly functionalized pyridine derivatives. By leveraging the inherent differences in halogen reactivity, regioselective coupling at the C4-bromo position can be achieved with high fidelity under standard Stille conditions. While coupling at the C2-chloro position presents a greater challenge, it can be approached through the use of more specialized catalytic systems and reaction conditions. Careful attention to experimental setup, particularly the exclusion of air and moisture, and rigorous purification to remove toxic tin byproducts are paramount for successful outcomes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

Strategic Use of Methyl 4-bromo-2-chloropyridine-3-carboxylate in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Methyl 4-bromo-2-chloropyridine-3-carboxylate is a highly versatile and functionalized building block that offers medicinal chemists strategic advantages in the synthesis of complex drug intermediates. Its unique arrangement of halo-substituents with differential reactivity allows for sequential, site-selective functionalization. This application note details the core reactivity, strategic considerations, and provides validated, step-by-step protocols for key transformations, such as palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr), underscoring its utility in modern drug discovery.

Introduction: The Value of a Differentiated Pyridine Scaffold

The pyridine ring is a privileged structure in drug design due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The title compound, this compound, is an exceptionally useful starting material because it possesses three key functional handles: a bromine at C4, a chlorine at C2, and a methyl ester at C3.[1] The inherent electronic differences between the C-Br and C-Cl bonds, influenced by the electron-withdrawing ester and pyridine nitrogen, allow for a high degree of regioselectivity in subsequent reactions. This enables the construction of complex, multi-substituted pyridine derivatives in a controlled and predictable manner, which is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical & Safety Profile

Proper handling and understanding of the starting material's properties are paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 1064678-14-3[1][2]
Molecular Formula C₇H₅BrClNO₂[1][2]
Molecular Weight 250.48 g/mol [1][2]
Appearance Solid[1]
Melting Point 54-58 °C[1]
IUPAC Name This compound[1]

Safety Information: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] It is classified as harmful if swallowed and may cause skin and eye irritation.[4] All waste should be disposed of according to institutional and local regulations.

Core Reactivity and Strategic Synthesis

The synthetic utility of this compound hinges on the differential reactivity of the C4-Br and C2-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the C4 position while leaving the C2-chloro substituent intact for subsequent transformations.[5][6]

Conversely, the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitrogen atom and the ester group.[7][8][9] This orthogonal reactivity is the cornerstone of its strategic value.

Caption: Key orthogonal reaction pathways for this compound.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol demonstrates the selective arylation of the C4-position, leveraging the higher reactivity of the C-Br bond. This is a foundational step for creating biaryl structures common in many kinase inhibitors.[10][11]

Objective: To synthesize Methyl 2-chloro-4-phenylpyridine-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 250 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL). Causality: The aqueous dioxane mixture is a standard solvent system for Suzuki couplings, ensuring solubility for both organic and inorganic reagents.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Trustworthiness: Washing with brine helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Outcome: The product, Methyl 2-chloro-4-phenylpyridine-3-carboxylate, will be isolated as a solid. The C-Cl bond remains intact, available for subsequent SNAr reactions.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol illustrates the displacement of the C2-chloride with an amine nucleophile. This reaction is fundamental for introducing diverse functional groups that can act as key pharmacophores.[7][12]

Objective: To synthesize Methyl 4-bromo-2-(benzylamino)pyridine-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a sealed tube or vial, dissolve this compound (e.g., 250 mg, 1.0 mmol) in DMF (5 mL).

  • Reagent Addition: Add triethylamine (0.28 mL, 2.0 mmol) followed by benzylamine (0.16 mL, 1.5 mmol). Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) to remove any residual DMF and acidic byproducts, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

Expected Outcome: The product, Methyl 4-bromo-2-(benzylamino)pyridine-3-carboxylate, is obtained, with the C4-bromo position ready for a subsequent cross-coupling reaction.

Experimental Workflow Visualization

A typical workflow for the synthesis and analysis of a derivative from this starting material is outlined below.

Caption: A standard laboratory workflow from reaction setup to final product characterization.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. The distinct reactivity of its two halogen atoms provides a reliable platform for regioselective, sequential functionalization. By strategically employing palladium-catalyzed cross-coupling at the C4-bromo position and nucleophilic aromatic substitution at the C2-chloro position, medicinal chemists can efficiently access a wide array of complex, multi-substituted pyridine derivatives. The protocols and strategic insights provided herein serve as a robust guide for researchers and drug development professionals aiming to leverage this valuable intermediate in their synthetic campaigns.

References

Application Notes and Protocols for the Regioselective Functionalization of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Polysubstituted Pyridine Core

Methyl 4-bromo-2-chloropyridine-3-carboxylate is a highly versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of the two distinct halogen substituents on an electron-deficient pyridine ring. The inherent differences in the carbon-halogen bond strengths (C-Br vs. C-Cl) and the electronic activation of the C2 and C4 positions allow for a programmed, stepwise functionalization. This enables the precise and regioselective introduction of diverse molecular fragments, making it an ideal scaffold for building complex molecular architectures and for the rapid exploration of chemical space in drug discovery programs.[1] This guide provides a detailed technical overview of the key regioselective transformations of this building block, supported by mechanistic insights and actionable laboratory protocols.

Understanding the Regioselectivity: An Electronic and Mechanistic Overview

The functionalization of this compound can be directed to either the C4 or C2 position by selecting the appropriate reaction type and conditions. The primary factors governing this selectivity are the inherent reactivity differences between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions and the electronic susceptibility of the pyridine ring to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling: Preferential Reactivity at C4-Br

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond (bond dissociation energy ~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), leading to a lower activation energy for oxidative addition at the C4 position.[2] Consequently, selective functionalization at the C4-bromo position can be achieved with high fidelity while leaving the C2-chloro position intact for subsequent transformations.

The electron-withdrawing nature of the pyridine nitrogen and the C3-ester group further influences the reactivity, making both halogenated positions more susceptible to oxidative addition compared to analogous benzene systems. However, the energetic difference between C-Br and C-Cl bond cleavage remains the dominant factor for regioselectivity.

Palladium-Catalyzed Cross-Coupling Protocols (C4-Selective)

The following protocols are representative procedures for the C4-selective functionalization of this compound. Optimization may be required for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For the target substrate, the reaction proceeds selectively at the C4 position.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidProductReported Yield
1Phenylboronic acidMethyl 2-chloro-4-phenylpyridine-3-carboxylateGood to Excellent
24-Methoxyphenylboronic acidMethyl 2-chloro-4-(4-methoxyphenyl)pyridine-3-carboxylateGood to Excellent
33-Thienylboronic acidMethyl 2-chloro-4-(thiophen-3-yl)pyridine-3-carboxylateGood

Yields are based on reactions with the parent 4-bromo-2-chloropyridine scaffold and are expected to be similar for the methyl ester derivative.[3]

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further chemistry, such as "click" reactions.

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Toluene or THF (degassed)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

    • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours. Monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, providing access to a wide range of substituted anilines and other amino-heterocycles.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous Toluene or 1,4-Dioxane (degassed)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

    • Add the solvent, followed by the amine and then the this compound.

    • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 6-24 hours. Monitor progress by LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Functionalization at C2-Cl

The C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The C2-chloro substituent can be displaced by various nucleophiles, particularly after the more reactive C4-bromo site has been functionalized.

Mechanistic Considerations for SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Strong nucleophiles such as amines, alkoxides, or thiolates can readily displace the chloride at the C2 position. This reaction is typically performed without a metal catalyst. In dihalopyridines, SNAr reactions often favor the C4 position; however, after C4 has been functionalized via cross-coupling, the C2-chloro position becomes the primary site for SNAr.

  • Starting Material: Methyl 2-chloro-4-aryl/alkynyl-pyridine-3-carboxylate (from a previous cross-coupling reaction)

  • Reagents:

    • Starting Material (1.0 equiv)

    • Amine (e.g., morpholine, piperidine, or aniline) (2.0-3.0 equiv)

    • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (optional, but recommended)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a sealable reaction vessel, add the starting material and the solvent.

    • Add the amine nucleophile and the base (if used).

    • Seal the vessel and heat the mixture to 80-120 °C for 12-48 hours. Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Orthogonal and Stepwise Functionalization Workflow

The differential reactivity of the C4-Br and C2-Cl positions allows for a logical and powerful workflow for creating diverse, highly substituted pyridines.

G cluster_c4 C4 Functionalization (Pd-Catalyzed) cluster_c2 C2 Functionalization start This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->suzuki High Regioselectivity (C-Br > C-Cl) sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira High Regioselectivity (C-Br > C-Cl) buchwald Buchwald-Hartwig (Amines) start->buchwald High Regioselectivity (C-Br > C-Cl) intermediate Methyl 4-R-2-chloropyridine-3-carboxylate suzuki->intermediate sonogashira->intermediate buchwald->intermediate snar SNAr (Amines, Alkoxides, etc.) intermediate->snar Sequential Reaction suzuki_cl Suzuki Coupling (Harsh Conditions) intermediate->suzuki_cl Sequential Reaction final_product Disubstituted Pyridine Product snar->final_product suzuki_cl->final_product

Caption: Stepwise functionalization workflow for this compound.

Physicochemical and Spectroscopic Data of Starting Material

Accurate characterization of the starting material is critical for reaction monitoring and product verification.

PropertyValue
CAS Number 1064678-14-3
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Solid
Melting Point 54-58 °C[1]

Theoretical and experimental spectroscopic data for this compound have been reported.[4][5] Key spectral features are essential for confirming the identity and purity of the starting material.

Conclusion

This compound is a powerful and versatile building block that enables controlled, regioselective access to a wide array of complex pyridine derivatives. By leveraging the principles of differential halogen reactivity in palladium-catalyzed cross-coupling and the inherent electronic properties of the pyridine ring for nucleophilic aromatic substitution, researchers can design efficient and modular synthetic routes. The protocols and mechanistic insights provided in this guide serve as a robust starting point for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

The Versatile Scaffold: Methyl 4-bromo-2-chloropyridine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with tunable properties is paramount. Among the privileged heterocyclic scaffolds, substituted pyridines hold a prominent position due to their prevalence in a vast array of biologically active compounds. This guide focuses on a particularly versatile building block, Methyl 4-bromo-2-chloropyridine-3-carboxylate , and its strategic application in medicinal chemistry. This trifunctionalized pyridine core offers medicinal chemists a powerful platform for the synthesis of diverse compound libraries, enabling the systematic exploration of structure-activity relationships (SAR).

This document provides an in-depth exploration of the reactivity and synthetic utility of this scaffold. We will delve into the nuanced reactivity of its distinct halogen substituents, offering detailed, field-proven protocols for its selective functionalization through a variety of modern cross-coupling and substitution reactions. The causality behind experimental choices will be elucidated, providing researchers with the rationale needed to adapt and optimize these methods for their specific drug discovery programs.

Understanding the Scaffold: Synthesis and Reactive Profile

This compound is a heterocyclic compound featuring a pyridine ring adorned with a bromo, a chloro, and a methyl carboxylate group at positions 4, 2, and 3, respectively.[1] Its utility in medicinal chemistry stems from the differential reactivity of the two halogen atoms, which allows for sequential and site-selective modifications.[1]

Synthesis of the Scaffold

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis begins with the bromination of 2-chloropyridine-3-carboxylic acid, followed by esterification with methanol.[1]

Reactivity Landscape: A Tale of Two Halogens

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[2] The presence of both a chloro and a bromo substituent on the this compound scaffold presents an opportunity for selective functionalization.

  • The 2-Chloro Position: The chlorine atom at the 2-position is activated towards nucleophilic attack due to its ortho position relative to the ring nitrogen. This makes it a prime site for SNAr reactions.

  • The 4-Bromo Position: The bromine atom at the 4-position is also activated towards nucleophilic attack. In the context of palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 4-position under carefully controlled conditions.

This differential reactivity is the cornerstone of the scaffold's utility, enabling a programmed, stepwise approach to the synthesis of complex, polysubstituted pyridine derivatives.

Strategic Functionalization: Key Reaction Protocols

The true power of this compound as a scaffold is realized through its versatile reactivity in a range of modern synthetic transformations. Below are detailed protocols for key reactions, providing a starting point for the synthesis of diverse compound libraries.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds at the 4-Position

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] In the case of our scaffold, this reaction can be selectively performed at the more reactive 4-bromo position.

Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings, often providing good yields for heteroaromatic substrates.

  • Base: Potassium carbonate is a common and effective base for this transformation.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)2SPhosK3PO4Toluene/H2O100
Pd2(dba)3XPhosCs2CO3Dioxane90
Pd(PPh3)4-Na2CO3DME/H2O85

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Scaffold - Boronic Acid - Catalyst - Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Scaffold This compound C4-Br C2-Cl Suzuki R-B(OH)2 [Pd] Scaffold:f0->Suzuki Buchwald R2NH [Pd] Scaffold->Buchwald Sonogashira R-C≡CH [Pd], [Cu] Scaffold:f0->Sonogashira Product_Suzuki 4-Aryl-2-chloropyridine derivative Suzuki->Product_Suzuki C-C bond Product_Buchwald 4-Amino or 2-Amino pyridine derivative Buchwald->Product_Buchwald C-N bond Product_Sonogashira 4-Alkynyl-2-chloropyridine derivative Sonogashira->Product_Sonogashira C-C bond

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is structured to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the challenging substrate, Methyl 4-bromo-2-chloropyridine-3-carboxylate . This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when working with this di-halogenated pyridine substrate.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yields with this substrate often stem from a few critical areas. Begin with a systematic check of these factors:

  • Reagent Quality: Ensure the boronic acid or ester is fresh and has been stored correctly. Boronic acids, in particular, can degrade via oxidation or protodeboronation.[1][2] For sensitive boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates.[1][2][3]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are susceptible to oxidation.[1] Use fresh reagents stored under an inert atmosphere. Pre-catalysts like Pd(dppf)Cl₂ are often more stable and reliable.[4]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is rigorously purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[1] The purity of your base is also crucial.

Q2: Which halogen is expected to react first, the bromine at C4 or the chlorine at C2?

A2: The reactivity of aryl halides in the oxidative addition step of the Suzuki reaction generally follows the trend: I > Br > OTf >> Cl.[1][5] Therefore, the Carbon-Bromine bond at the 4-position is significantly more reactive and should undergo selective coupling over the Carbon-Chlorine bond at the 2-position under standard conditions. Achieving selective coupling at the C-Cl position would require specialized conditions and catalyst systems designed to favor the less reactive site, which is often challenging.[6][7]

Q3: I am observing significant amounts of a side product that appears to be my starting material without the bromine. What is this and how can I prevent it?

A3: This side product is the result of dehalogenation (specifically, debromination).[8] It occurs when the palladium complex, after oxidative addition, abstracts a hydride from sources like an amine base or an alcohol solvent, followed by reductive elimination.[8] To minimize this, ensure your solvent is anhydrous if possible and consider your choice of base.

Q4: I am seeing a byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can it be minimized?

A4: Homocoupling of the boronic acid is a common side reaction promoted by the presence of Pd(II) species and oxygen.[8] It can occur if a Pd(II) precatalyst is used and is not efficiently reduced to the active Pd(0) state, or if the reaction mixture is not properly degassed.[8][9] To mitigate this:

  • Ensure thorough degassing of all solvents and the reaction mixture.[9]

  • Consider using a Pd(0) source like Pd(PPh₃)₄ directly, although these can be less stable.

  • Optimize the reaction conditions to ensure the catalytic cycle is efficient, minimizing the lifetime of Pd(II) intermediates.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to more complex problems, grounded in the mechanistic principles of the Suzuki-Miyaura coupling.

Problem 1: Low or No Conversion of the Starting Material

If you observe a significant amount of unreacted this compound, the issue likely lies with the activation of the catalyst or the stability of the reactants.

Causality & Solution Pathway:

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species.[8][10] If this step is inefficient, the entire cycle stalls. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing ester group, makes oxidative addition more facile than with electron-rich arenes. However, issues can still arise from the catalyst system itself.

Troubleshooting Decision Tree

start Low / No Conversion reagent_check Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->reagent_check catalyst_issue Catalyst/Ligand Inactive? reagent_check->catalyst_issue Reagents OK conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue Catalyst OK catalyst_sol Solution: Screen Catalysts & Ligands - Use robust precatalyst (e.g., Pd(dppf)Cl₂) - Try bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) catalyst_issue->catalyst_sol Suspected conditions_sol Solution: Optimize Base & Solvent - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene, THF) - Adjust temperature (80-120 °C) conditions_issue->conditions_sol Suspected

Caption: Troubleshooting workflow for low conversion.

1. Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount, especially for heteroaryl substrates.[11] While standard catalysts like Pd(PPh₃)₄ can work, they are often not optimal.

  • Ligands: For challenging substrates like heteroaryl chlorides (which you may want to couple in a subsequent step), bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often superior.[9][12] They promote both the oxidative addition and the reductive elimination steps.

2. Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[13][14][15] The incorrect base can lead to poor activation or decomposition of your starting materials.

  • Screening: The optimal base is highly substrate-dependent. A screening of common inorganic bases is recommended.

  • Common Choices: K₂CO₃ is a good starting point.[16] K₃PO₄ is a stronger, non-nucleophilic base that is often effective for electron-deficient systems. Cs₂CO₃ is more soluble in organic solvents and can accelerate the reaction.

3. Solvent System: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[17]

  • Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane/water, THF/water, or Toluene/water are commonly used.[4][18] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[19]

  • Anhydrous Conditions: If protodeboronation (hydrolysis of the boronic acid) is a significant issue, anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can be beneficial.[16]

Problem 2: Significant Protodeboronation Side Reaction

Observing the arene byproduct from your boronic acid (Ar-H instead of Ar-R') indicates protodeboronation, a major pathway for yield loss, especially with electron-deficient or heteroaryl boronic acids.[1][20]

Causality & Solution Pathway:

The C-B bond is susceptible to cleavage by protons (protodeboronation), a process that can be uncatalyzed or catalyzed by acid or base.[20] The aqueous basic conditions of the Suzuki reaction can promote this side reaction.[20]

Mitigating Protodeboronation

start High Protodeboronation boron_reagent Modify Boron Reagent start->boron_reagent base_cond Adjust Base/Solvent start->base_cond temp_time Optimize Time/Temp start->temp_time boron_sol Solution: Use Stable Boronates - Pinacol Esters (BPin) - MIDA Esters - Trifluoroborate Salts (BF₃K) boron_reagent->boron_sol base_sol Solution: Milder/Anhydrous Conditions - Use weaker base (e.g., KF) - Use anhydrous K₃PO₄ in Dioxane base_cond->base_sol temp_sol Solution: Reduce Reaction Stress - Lower reaction temperature - Shorten reaction time temp_time->temp_sol

Caption: Strategies to minimize protodeboronation.

1. Use More Stable Boron Reagents: This is the most effective strategy. Boronic acids are generally less stable than their ester counterparts.[2]

  • Pinacol Boronate Esters (BPin): These are significantly more stable and are often crystalline, easy-to-handle solids.[2] While they may react slower, the reduction in decomposition often leads to a net increase in yield.[2][20]

  • MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[1]

  • Potassium Aryltrifluoroborates (ArBF₃K): These salts are also very stable and can be effective alternatives.[3]

2. Modify Reaction Conditions:

  • Choice of Base: A milder base such as potassium fluoride (KF) can sometimes activate the boron reagent sufficiently while minimizing base-catalyzed protodeboronation.[21]

  • Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of boronic acid decomposition. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.[1]

Section 3: Experimental Protocols & Data

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization will be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv) or Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[4]

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid/ester, the base, and the palladium catalyst.[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the aryl halide.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Condition Screening

The following table summarizes representative conditions for Suzuki couplings of challenging bromopyridine substrates, providing a basis for optimization. Yields are highly dependent on the specific coupling partners.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Notes & Reference
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)10070-90A robust, general starting point for many bromopyridines.[4][18]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10075-95Buchwald-Hartwig type conditions, excellent for heteroaryl substrates.[9]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Dioxane8065-88Effective for sterically hindered or electron-deficient partners.
Pd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Toluene8550-80"Classic" conditions, may be less effective for this specific substrate.[22]

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of Methyl 4-bromo-2-chloropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The heteroaromatic and di-halogenated nature of this substrate presents a unique set of challenges that can lead to low yields and undesired side products. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired outcome.

Introduction: The Challenge of Aminating Dihalo-pyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] However, its application to heteroaromatic halides, particularly those with multiple halogen substituents like this compound, requires careful consideration of several factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[2] Furthermore, the presence of two different halogens (bromine and chlorine) introduces the challenge of regioselectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, making the 4-position the more likely site of initial amination.[3] The electron-withdrawing nature of the pyridine ring and the carboxylate group further influences the reactivity of the C-X bonds.

This guide will address common issues such as low conversion, poor regioselectivity, and the formation of side products like hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low conversion of my starting material. What are the first things I should check?

Low conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.[4] Here's a checklist of initial troubleshooting steps:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[4]

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Trace amounts of water can lead to hydrodehalogenation and other side reactions. Ensure your amine and base are of high purity.

  • Catalyst and Ligand Integrity: Verify the quality and age of your palladium precursor and phosphine ligand. Many phosphine ligands are air-sensitive and can degrade over time. Consider using a pre-formed catalyst for better consistency.

  • Temperature: Buchwald-Hartwig aminations of less reactive aryl chlorides often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition step.[4]

Q2: My main problem is the formation of a significant amount of hydrodehalogenation product (replacement of Br or Cl with H). How can I minimize this?

Hydrodehalogenation is a competing pathway where the aryl halide is reduced instead of aminated.[4] This can be caused by several factors:

  • Slow Reductive Elimination: If the final C-N bond-forming step is slow, competing side reactions like β-hydride elimination (if the amine has β-hydrogens) can occur.[1]

  • Presence of Water: Trace water can react with the palladium-hydride species that lead to the hydrodehalogenated product.

  • Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

Q3: I am observing a mixture of products aminated at the 4-position (C-Br) and the 2-position (C-Cl). How can I improve the regioselectivity for amination at the 4-position?

Achieving high regioselectivity is key. While the C-Br bond is inherently more reactive, the electronic environment of the pyridine ring can influence the relative rates of oxidative addition at the two positions. The C2 position of a pyridine ring is generally more electron-deficient and can be more activated towards oxidative addition than the C4 position.[4]

To favor amination at the 4-position:

  • Milder Reaction Conditions: Lowering the reaction temperature can sometimes enhance the inherent reactivity difference between the C-Br and C-Cl bonds.

  • Ligand Selection: The steric and electronic properties of the ligand can influence regioselectivity. Experiment with different ligands to find one that preferentially facilitates oxidative addition at the C-Br bond.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect approach to troubleshooting low yields.

Problem 1: Low Conversion/No Reaction
Potential Cause Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species is not being generated or is being deactivated. This can be due to poor quality palladium precursor, ligand degradation, or the presence of oxygen.[4]Use a fresh, high-purity palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand.[3] Consider using a pre-catalyst. Ensure rigorous exclusion of air and moisture through proper Schlenk or glovebox techniques.[5]
Suboptimal Ligand The ligand may not be suitable for this specific substrate. Electron-deficient heteroaryl halides often require bulky, electron-rich phosphine ligands to promote the rate-limiting oxidative addition step.[4][6]Screen a panel of Buchwald-type ligands. Good starting points include RuPhos, BrettPhos, and XPhos.[7] For challenging substrates, N-heterocyclic carbene (NHC) ligands can also be effective.[8]
Incorrect Base The base may be too weak to deprotonate the amine-palladium complex, or it may be insoluble in the reaction solvent.[9]Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[4] If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but this may require a more active catalyst system and higher temperatures.[4] For poorly soluble inorganic bases, ensure vigorous stirring.[4]
Low Reaction Temperature The energy barrier for the oxidative addition of the C-Br or C-Cl bond may not be overcome at lower temperatures.Gradually increase the reaction temperature, typically in the range of 80-110 °C.[4] Monitor for decomposition of starting materials or products at higher temperatures.
Solvent Issues The chosen solvent may not be optimal for solubility of the reagents or for promoting the reaction.Toluene and 1,4-dioxane are common solvents.[4] If solubility is an issue, consider screening other solvents like THF, CPME, or t-AmOH.[4] For poorly soluble bases like Cs₂CO₃, a more polar solvent or a solvent mixture may be necessary.[4]
Problem 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Hydrodehalogenation Slow reductive elimination, presence of water, or β-hydride elimination from the amine.[1]Use a bulky, electron-rich ligand to accelerate reductive elimination.[1] Ensure all reagents and solvents are scrupulously dry. If using a primary amine with β-hydrogens, consider a ligand that minimizes this pathway.
Dimerization of Starting Material This can occur under certain conditions, especially at high catalyst loadings or with specific ligands.Optimize the catalyst loading; higher is not always better. Screen different ligands.
Decomposition of Ester The ester group on your substrate may be sensitive to the strong base used (e.g., NaOtBu).[10]Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. This will likely require a more active catalyst/ligand system and potentially higher temperatures to achieve good conversion.[4]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This is a starting point protocol that should be optimized for your specific amine.

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Screening Ligands and Bases

To efficiently optimize your reaction, consider a parallel screening approach.

  • Array Setup: Prepare an array of reaction vials (e.g., in a 24-well plate).

  • Stock Solutions: Prepare stock solutions of this compound, your amine, and the palladium precursor in your chosen solvent.

  • Dispensing: Dispense the stock solutions into the reaction vials.

  • Solid Addition: Add the different ligands and bases to their respective vials.

  • Reaction and Analysis: Seal the plate, heat to the desired temperature, and after a set time, quench the reactions and analyze the outcomes by a high-throughput method like LC-MS.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L-Pd(II)(Ar)(NHR'R'') OA_complex->Amine_complex + Amine - X⁻ Amido_complex [L-Pd(II)(Ar)(NR'R'')] Amine_complex->Amido_complex - Base-H⁺ + Base Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Hydrodehalogenation Hydrodehalogenation (Ar-H) Amido_complex->Hydrodehalogenation β-Hydride Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a key side reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion, Low Product Yield Check_Conversion->High_Conversion Yes Catalyst_Issue Check Catalyst/Ligand Activity & Loading Low_Conversion->Catalyst_Issue Conditions_Issue Increase Temperature Screen Solvents Low_Conversion->Conditions_Issue Base_Issue Check Base Strength & Solubility Low_Conversion->Base_Issue Side_Products Identify Major Side Products High_Conversion->Side_Products Hydrodehalogenation Hydrodehalogenation Side_Products->Hydrodehalogenation Reduction Decomposition Decomposition Side_Products->Decomposition Degradation Hydrodehalogenation_Sol Use Bulky Ligand Ensure Anhydrous Cond. Hydrodehalogenation->Hydrodehalogenation_Sol Decomposition_Sol Use Milder Base Lower Temperature Decomposition->Decomposition_Sol

Caption: A decision tree for troubleshooting low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Cross-Coupling Reactions of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving Methyl 4-bromo-2-chloropyridine-3-carboxylate . Our goal is to equip you with the knowledge to anticipate and resolve common side reactions, ensuring the success of your synthetic endeavors.

Introduction: The Chemistry of a Privileged Scaffold

This compound is a versatile building block in synthetic chemistry, offering multiple reaction sites for the construction of complex molecular architectures. However, its difunctional nature presents unique challenges. The presence of two distinct halogen atoms (bromine and chlorine) and a base-sensitive ester group necessitates careful reaction design to achieve the desired outcome. This guide will focus on the most common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, and address the prevalent side reactions encountered.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step generally follows the trend: I > Br > Cl.[1][2][3] This is due to the decreasing carbon-halogen bond dissociation energy down the group. Therefore, for this compound, the C-Br bond at the 4-position is significantly more reactive and will selectively undergo oxidative addition before the C-Cl bond at the 2-position under standard conditions.

Q2: My primary side product is the homocoupling of my boronic acid. What is causing this and how can I prevent it?

A2: The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings. This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[4] To minimize this, rigorous degassing of the reaction mixture and solvents is crucial. Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is also essential. Additionally, using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[4]

Q3: I am observing the formation of methyl 2-chloropyridine-3-carboxylate (debromination) in my reaction mixture. What are the likely causes?

A3: Debromination, a form of hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through several pathways. One common cause is the presence of a hydride source in the reaction. This can be from the solvent (e.g., alcohols), the base, or even trace amounts of water.[5] To mitigate this, ensure all reagents and solvents are anhydrous. If an alcohol is used as a solvent, consider switching to an aprotic solvent like dioxane or toluene. The choice of phosphine ligand can also influence the extent of dehalogenation.

Q4: Can the methyl ester group be hydrolyzed under the reaction conditions?

A4: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, particularly in Suzuki-Miyaura couplings which often employ aqueous basic conditions.[6] The use of strong bases like NaOH or KOH in combination with water and elevated temperatures can promote saponification. To avoid this, it is advisable to use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[7] Running the reaction under anhydrous conditions, as is typical for Stille couplings, will also prevent ester hydrolysis.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions you may encounter.

Issue 1: Poor Chemoselectivity (Reaction at the C-Cl bond)

While reaction at the C-Br bond is favored, certain conditions can lead to a loss of selectivity and the formation of the product coupled at the 2-position (C-Cl).

Potential Cause Explanation Recommended Solution
High Reaction Temperature At elevated temperatures, the energy barrier for the oxidative addition to the stronger C-Cl bond can be overcome, leading to a mixture of products.Operate at the lowest temperature that allows for efficient C-Br coupling. A typical starting point is 80-90 °C.
Highly Active Catalyst System Certain highly active palladium catalysts, especially with very electron-rich and bulky ligands, can be less discriminate and may activate the C-Cl bond.If you observe a loss of selectivity, consider switching to a less reactive catalyst system. For instance, Pd(PPh₃)₄ is often a good starting point for selective C-Br activation.
Prolonged Reaction Times After the initial selective coupling at the C-Br position, if the reaction is left for an extended period at high temperature, a second coupling at the C-Cl position can occur, leading to diarylated products.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the monosubstituted product is formed in high yield.
Issue 2: Significant Ester Hydrolysis

The formation of the carboxylic acid byproduct can complicate purification and reduce the yield of the desired ester.

Potential Cause Explanation Recommended Solution
Strong Base Strong bases like NaOH or KOH readily saponify esters, especially in the presence of water.Use milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Powdered KF can also be effective and is known to be compatible with base-labile groups.[7]
Aqueous Biphasic Conditions The presence of water, while often beneficial for dissolving the base and facilitating transmetalation in Suzuki couplings, is the key ingredient for hydrolysis.If hydrolysis is severe, consider switching to anhydrous conditions. This may involve using a different base (e.g., CsF in dioxane) or a different coupling reaction altogether, like the Stille coupling which is typically run under anhydrous conditions.
High Temperature and Long Reaction Time The rate of hydrolysis is accelerated by heat and prolonged exposure to basic conditions.Minimize the reaction temperature and time as much as possible without compromising the coupling efficiency.

Visualizing the Troubleshooting Process

The following workflow diagram can guide your decision-making process when troubleshooting a cross-coupling reaction with this compound.

troubleshooting_workflow start Reaction Start check_conversion Low Conversion? start->check_conversion check_selectivity Poor C-Br Selectivity? check_conversion->check_selectivity No optimize_catalyst Optimize Catalyst/Ligand Increase Temperature check_conversion->optimize_catalyst Yes check_ester Ester Hydrolysis? check_selectivity->check_ester No optimize_temp_catalyst Lower Temperature Use Less Active Catalyst check_selectivity->optimize_temp_catalyst Yes check_dehalogenation Debromination/Dechlorination? check_ester->check_dehalogenation No optimize_base Use Milder Base (K2CO3, KF) Consider Anhydrous Conditions check_ester->optimize_base Yes check_homocoupling Homocoupling? check_dehalogenation->check_homocoupling No optimize_solvents Use Anhydrous Solvents Avoid Alcoholic Solvents check_dehalogenation->optimize_solvents Yes end_node Reaction Optimized check_homocoupling->end_node No optimize_degassing Improve Degassing Use Pd(0) Source Directly check_homocoupling->optimize_degassing Yes optimize_catalyst->check_conversion optimize_temp_catalyst->check_selectivity optimize_base->check_ester optimize_solvents->check_dehalogenation optimize_degassing->check_homocoupling

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

The following are generalized starting protocols for Suzuki-Miyaura and Stille couplings. These should be optimized for your specific coupling partner.

Protocol 1: Selective Suzuki-Miyaura Coupling at C-4

This protocol is designed to favor selective coupling at the C-Br bond while minimizing ester hydrolysis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 ratio), degassed

  • Standard inert atmosphere glassware (Schlenk flask or sealed vial)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling at C-4

This protocol is an excellent alternative, particularly if ester hydrolysis is a persistent issue, as it is conducted under anhydrous conditions.

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Optional: Additive such as CuI or LiCl

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under argon, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • If using, add the additive (CuI or LiCl).

  • Heat the reaction to 90-110 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature.

  • Dilute with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.[8]

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify by flash column chromatography.

Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting. Below are the catalytic cycles for the Suzuki-Miyaura and Stille reactions.

suzuki_cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm R-B(OR)2 + Base pd2_biaryl Ar-Pd(II)L2-R tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.

stille_cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm R-SnR'3 pd2_biaryl Ar-Pd(II)L2-R tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-R

Caption: The Stille cross-coupling catalytic cycle.

References

Technical Support Center: Purification of Methyl 4-bromo-2-chloropyridine-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-2-chloropyridine-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?

A1: Understanding the fundamental properties of your target compound is the first step toward a successful purification strategy.

PropertyValueSignificance for Purification
IUPAC Name This compound---
CAS Number 1064678-14-3For accurate identification and literature search.
Molecular Formula C₇H₅BrClNO₂---
Molecular Weight 250.48 g/mol Useful for mass spectrometry and calculating molar equivalents.
Appearance White to off-white solidVisual confirmation of the physical state.[1]
Melting Point 54-58 °CA key indicator of purity; a broad melting range suggests the presence of impurities.[1]
pKa (estimated) ~1.5-2.5The pyridine nitrogen is weakly basic, which is a critical factor in its interaction with acidic stationary phases like silica gel.

Q2: What are the most common impurities I should expect when synthesizing this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or degradation. Being aware of these will help you choose the right purification strategy. The diagram below illustrates the common sources of impurities.

cluster_0 Synthesis of this compound cluster_1 Potential Impurities Starting Materials Starting Materials Unreacted Starting Material Unreacted Starting Material Starting Materials->Unreacted Starting Material Reaction Conditions Reaction Conditions Regioisomers Regioisomers Reaction Conditions->Regioisomers Over-brominated Species Over-brominated Species Reaction Conditions->Over-brominated Species Work-up Work-up Hydrolysis Product Hydrolysis Product Work-up->Hydrolysis Product

Caption: Sources of common impurities.

  • Unreacted Starting Materials: Such as 4-bromo-2-chloropyridine.

  • Regioisomers: Depending on the synthetic route, carboxylation at other positions of the pyridine ring can occur.

  • Hydrolysis Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-bromo-2-chloronicotinic acid) if exposed to acidic or basic conditions, especially in the presence of water during work-up.

  • Over-brominated Species: If bromination is part of the synthetic sequence, di-brominated pyridines can form.

Q3: How should I store the purified this compound?

A3: Store the compound in a tightly sealed container in a cool, dry place, away from light. To prevent hydrolysis of the ester, it is crucial to protect it from moisture. For long-term storage, keeping it at -20°C is recommended.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of this compound.

Issue 1: Product Streaking and Tailing during Column Chromatography on Silica Gel

Symptoms:

  • Your product appears as a long streak rather than a tight spot on the TLC plate.

  • During column chromatography, the product elutes over a large number of fractions with poor peak shape (tailing).

  • Recovery from the column is low.

Root Cause Analysis: The basic lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can be a combination of hydrogen bonding and acid-base interactions, leading to a non-ideal partitioning of the analyte between the stationary and mobile phases. This results in some molecules of the compound being retained more strongly than others, causing tailing.

Solutions:

  • Addition of a Basic Modifier to the Eluent:

    • What to do: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-1% v/v).

    • Why it works: The added base will preferentially interact with the acidic silanol groups on the silica, effectively "masking" them from your product. This leads to a more uniform interaction of your compound with the stationary phase, resulting in sharper peaks and improved separation.

  • Use of a Deactivated or Alternative Stationary Phase:

    • What to do: Consider using neutral or basic alumina as the stationary phase. Alternatively, end-capped silica gel, where the silanol groups are chemically modified to be less acidic, can be used.

    • Why it works: These stationary phases have fewer acidic sites, thus reducing the undesirable interactions with the basic pyridine nitrogen.

Troubleshooting Workflow for Column Chromatography:

start Start: Product streaks on TLC check_additive Add 0.5% TEA to eluent and re-run TLC start->check_additive result_additive Streak resolved? check_additive->result_additive yes_additive Yes result_additive->yes_additive Yes no_additive No result_additive->no_additive No end_column Proceed with column using modified eluent yes_additive->end_column change_stationary_phase Consider alternative stationary phase (Alumina or end-capped Silica) no_additive->change_stationary_phase end_alternative Perform column with alternative stationary phase change_stationary_phase->end_alternative

Caption: Troubleshooting streaking in column chromatography.

Issue 2: Difficulty in Removing the Hydrolysis Byproduct

Symptoms:

  • NMR or LC-MS analysis of the "purified" product shows a persistent impurity with a molecular weight corresponding to the carboxylic acid (4-bromo-2-chloronicotinic acid).

  • The impurity co-elutes with the product during column chromatography.

Root Cause Analysis: The carboxylic acid byproduct is significantly more polar than the methyl ester. However, if the eluent system is too polar, the separation can be poor. Additionally, the acidic nature of the byproduct can cause it to streak on silica gel, further complicating separation.

Solutions:

  • Liquid-Liquid Extraction (Acid-Base Wash):

    • What to do: Before chromatography, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Why it works: The basic sodium bicarbonate solution will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively separating it from the neutral methyl ester which remains in the organic layer. Afterwards, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it before proceeding with chromatography.

  • Chromatography with an Acidic Modifier (Use with Caution):

    • What to do: In some cases, adding a very small amount of acetic acid (e.g., 0.1%) to the eluent can improve the peak shape of the carboxylic acid impurity, aiding in its separation from the desired product.

    • Why it works: The acetic acid helps to keep the carboxylic acid impurity in its protonated, less polar form, which can reduce tailing. However, this should be used cautiously as it can potentially promote the hydrolysis of the ester product on the column.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline. The optimal eluent system should be determined by TLC analysis beforehand.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity). A good eluent system should give your product an Rf value of approximately 0.2-0.4.

    • If streaking is observed, add 0.5% triethylamine to the eluent and re-run the TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids.

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of different solvents or solvent mixtures (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexane, toluene) to each tube.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to boiling (using a hot plate and a condenser). Continue adding solvent until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum recovery, you can place the flask in an ice bath once it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Estimated Solubility Profile of this compound:

SolventEstimated SolubilityRationale
WaterPoorly solubleThe molecule is largely non-polar despite the nitrogen and oxygen atoms.
HexaneSparingly solubleA non-polar solvent, likely to be a good anti-solvent.
TolueneModerately solubleThe aromatic nature of toluene can interact favorably with the pyridine ring.
DichloromethaneSolubleA versatile solvent for a wide range of organic compounds.
Ethyl AcetateSolubleThe ester group in the solvent can interact with the ester in the molecule.
AcetoneSolubleA polar aprotic solvent that is a good solvent for many organic molecules.
Methanol/EthanolSolublePolar protic solvents that can hydrogen bond with the pyridine nitrogen.

References

Preventing homocoupling in reactions with "Methyl 4-bromo-2-chloropyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 4-bromo-2-chloropyridine-3-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions, with a particular focus on the persistent challenge of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a bromine and a chlorine atom, alongside a methyl carboxylate group.[1] This substitution pattern makes it a valuable precursor in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a building block for creating novel bioactive compounds.[1]

Q2: I am observing a significant amount of a dimeric byproduct in my reaction. What is it and why is it forming?

This is likely a homocoupling product, a common side reaction in palladium-catalyzed cross-couplings. Homocoupling can occur through two primary pathways: the coupling of two molecules of your starting material, "this compound," or the coupling of two molecules of your organometallic coupling partner (e.g., a boronic acid in a Suzuki reaction). This side reaction consumes your reagents, reduces the yield of your desired product, and can complicate purification.

Q3: Which halogen is more reactive in "this compound"?

In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle. This chemoselectivity allows for sequential functionalization of the pyridine ring, first at the 4-position (bromine) and then, under more forcing conditions, at the 2-position (chlorine).

Q4: What are the key factors that promote homocoupling?

Several factors can contribute to an increase in homocoupling byproducts:

  • Presence of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents in Suzuki reactions.[2][3]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes occur via the homocoupling of your starting material or coupling partner.[2]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand can lead to a less efficient catalytic cycle, allowing side reactions like homocoupling to become more prominent.

  • High Temperatures: While necessary for activating less reactive C-Cl bonds, excessive temperatures can sometimes promote side reactions and catalyst decomposition.

  • Base Selection: The choice and strength of the base can influence the rate of transmetalation and other steps in the catalytic cycle, which can in turn affect the prevalence of homocoupling.[4]

Troubleshooting Guide: Minimizing Homocoupling

This section provides specific troubleshooting advice for common cross-coupling reactions involving "this compound."

Issue 1: Significant Homocoupling in Suzuki-Miyaura Reactions

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the dimer of your boronic acid coupling partner.

  • You observe the formation of 4,4'-bis(2-chloro-3-(methoxycarbonyl)pyridin-4-yl).

  • The yield of your desired cross-coupled product is low.

Solutions:

Parameter Recommendation Rationale
Atmosphere Rigorously degas all solvents and the reaction mixture.Minimizing dissolved oxygen is critical to prevent the oxidation of the active Pd(0) catalyst to Pd(II), which promotes boronic acid homocoupling.[2][3]
Catalyst Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a modern palladacycle (e.g., XPhos Pd G2/G3).This avoids the in situ reduction step required for Pd(II) precatalysts, which can be a source of homocoupling.[1][2]
Ligand Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands accelerate the oxidative addition and reductive elimination steps of the desired cross-coupling cycle, making it kinetically more favorable than the competing homocoupling pathway.[1]
Base Screen different bases. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu.The choice of base can significantly impact the reaction kinetics. For some substrates, a weaker base can suppress side reactions.[5]
Temperature Optimize the reaction temperature. Start with a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.Higher temperatures can sometimes accelerate side reactions.
Reagent Addition Consider slow addition of the boronic acid via a syringe pump.Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[2]
Issue 2: Homocoupling in Sonogashira Reactions

Symptoms:

  • Formation of a diyne byproduct (Glaser-Hay coupling) from the terminal alkyne.

  • Low yield of the desired alkynylated pyridine.

Solutions:

Parameter Recommendation Rationale
Copper Co-catalyst Use a copper-free Sonogashira protocol if Glaser-Hay coupling is a major issue.The copper(I) co-catalyst is primarily responsible for the oxidative homocoupling of terminal alkynes.[6]
Ligand For copper-free conditions, bulky, electron-rich ligands like XPhos are often effective.[7]These ligands promote the palladium-catalyzed cycle, making the copper co-catalyst unnecessary.
Atmosphere Maintain a strictly anaerobic environment.Oxygen promotes the oxidative homocoupling of alkynes.[8]
Base An amine base such as triethylamine or diisopropylethylamine is typically used.The base is required to deprotonate the terminal alkyne.[9]
Issue 3: Side Reactions in Buchwald-Hartwig Amination

Symptoms:

  • Formation of a biaryl byproduct from the coupling of two molecules of the starting material.

  • Hydrodehalogenation of the starting material.

Solutions:

Parameter Recommendation Rationale
Catalyst System Use a well-defined precatalyst system, such as an XPhos palladacycle.[10]These systems are designed to generate the active monoligated Pd(0) species cleanly and efficiently, minimizing side reactions.[10]
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are generally preferred.These ligands promote the desired C-N bond formation and can suppress competing pathways.[11]
Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.The strong base is necessary for the deprotonation of the amine to form the active nucleophile.
Solvent Anhydrous, non-protic solvents such as toluene, dioxane, or THF are commonly used.Protic solvents can interfere with the catalytic cycle.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point for the selective coupling at the C4-Br position of "this compound."

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the XPhos Pd G3 precatalyst under a positive pressure of argon.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights: Visualizing the Reaction Pathways

To better understand how to control your reaction, it is helpful to visualize the desired catalytic cycle versus the competing homocoupling pathway.

Desired Suzuki-Miyaura Cross-Coupling Cycle

Suzuki_Cycle cluster_main Desired Cross-Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (+ Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (+ Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (+ Ar-Ar')

Caption: The desired Suzuki-Miyaura catalytic cycle.

Competing Homocoupling Pathway (Boronic Acid)

Homocoupling_Cycle cluster_side Undesired Homocoupling Pd(0)L2 Pd(0)L2 Pd(II)L2 Pd(II)L2 Pd(0)L2->Pd(II)L2 Oxidation (Trace O₂) Ar'-Pd(II)(Ar')L2 Ar'-Pd(II)(Ar')L2 Pd(II)L2->Ar'-Pd(II)(Ar')L2 2 x Transmetalation (+ 2 Ar'B(OH)2) Ar'-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (+ Ar'-Ar')

References

Technical Support Center: Palladium-Catalyzed Reactions of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers utilizing Methyl 4-bromo-2-chloropyridine-3-carboxylate in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

I. Understanding the Substrate: A Tale of Two Halogens

The primary challenge and opportunity with this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[1] The reactivity trend for halogens in this step is generally I > Br > OTf > Cl.[1][2] This is attributed to the bond dissociation energies, where the C-Br bond is weaker and more readily cleaved by the palladium catalyst than the C-Cl bond.[3]

This inherent reactivity difference is the cornerstone of achieving selective functionalization at the C-4 position (C-Br bond) while leaving the C-2 position (C-Cl bond) intact for subsequent transformations.

II. Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling. Which position on the pyridine ring will react first, the C-Br or the C-Cl?

A1: The C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed reactions.[3] Therefore, under standard Suzuki-Miyaura conditions, you can expect selective coupling at the C-4 position.

Q2: What is a good starting point for a general Suzuki coupling with this substrate?

A2: A reliable starting point would be to use a palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst system such as Pd(OAc)₂ with a phosphine ligand.[4] A common base is an aqueous solution of Na₂CO₃ or K₂CO₃ in a solvent like dioxane or a toluene/ethanol mixture.[4][5]

Q3: Can I perform a different cross-coupling reaction, like a Sonogashira or Buchwald-Hartwig amination?

A3: Yes, the same reactivity principle applies. You can selectively perform Sonogashira, Buchwald-Hartwig, Heck, and other palladium-catalyzed couplings at the C-4 position.[6][7][8] The key is to choose the appropriate ligand and reaction conditions for the specific transformation.

Q4: Is it possible to react at the C-Cl bond?

A4: While more challenging, it is possible to activate the C-Cl bond. This typically requires more forcing conditions (higher temperatures) and specialized, highly active catalyst systems, usually employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[9][10] This is generally performed after the more reactive C-Br site has been functionalized.

III. Troubleshooting Guide: From Low Yields to Lack of Selectivity

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst Verification: Ensure your palladium source and ligands are of high quality.[11] Action: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in-situ reduction to the active Pd(0) species may be inefficient.[12] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system.[13]
Oxygen/Moisture Contamination Verification: Palladium-catalyzed reactions are often sensitive to air and moisture. Action: Ensure your solvents are anhydrous and the reaction vessel is properly degassed (e.g., by several cycles of vacuum/backfill with an inert gas like argon or nitrogen) and maintained under an inert atmosphere.[11]
Incorrect Base Verification: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[14] Action: For Suzuki reactions, aqueous Na₂CO₃ or K₂CO₃ are generally robust. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.[15]
Ligand Incompatibility Verification: The ligand stabilizes the palladium center and modulates its reactivity.[9] Action: For simple couplings, triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates or transformations, consider more electron-rich and bulky ligands like SPhos or XPhos, which can accelerate both oxidative addition and reductive elimination.[1]
Issue 2: Poor Selectivity (Reaction at the C-Cl bond)
Potential Cause Troubleshooting Steps & Scientific Rationale
High Reaction Temperature Rationale: While higher temperatures can increase reaction rates, they can also provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Action: Reduce the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate for C-Br activation.
Overly Active Catalyst System Rationale: Highly active catalyst systems designed for activating C-Cl bonds (e.g., those with bulky, electron-rich NHC or phosphine ligands) might not be selective.[16] Action: Switch to a less reactive, "classic" ligand system like PPh₃ or a ferrocenylphosphine like dppf. These offer a good balance of reactivity for C-Br activation without readily activating the C-Cl bond.[6]
Issue 3: Common Side Reactions
Side Reaction Cause & Explanation Prevention Strategies
Dehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if a hydride source is present, which can be generated from the solvent or base.[12]Ensure anhydrous conditions. Avoid using amine bases or alcohol solvents that can act as hydride donors.
Homocoupling Two molecules of the organometallic reagent (e.g., boronic acid) couple together. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[12]Thoroughly degas the reaction mixture to remove oxygen.[17]
Protodeboronation In Suzuki couplings, the boronic acid is cleaved by a proton source, leading to the formation of an arene byproduct.[17]Use dry solvents and ensure the base is not excessively hydrolyzing. Sometimes, using a boronic ester (e.g., a pinacol ester) can mitigate this issue.

IV. Ligand Selection Workflow for Selective C-Br Functionalization

Choosing the correct ligand is paramount for success. The ligand's electronic and steric properties directly influence the stability and reactivity of the palladium catalyst.[18][19][20]

  • Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the oxidative addition step.[9]

  • Sterically bulky ligands can promote the reductive elimination step, which is the final product-forming step of the catalytic cycle.[1]

Ligand_Selection cluster_0 Reaction Type cluster_1 Recommended Ligand Class Suzuki Suzuki Standard Phosphines Standard Phosphines Suzuki->Standard Phosphines e.g., PPh3, dppf (Good starting point) Sonogashira Sonogashira Sonogashira->Standard Phosphines e.g., PPh3, AsPh3 (Often with Cu(I) co-catalyst) Buchwald-Hartwig Buchwald-Hartwig Bulky, Electron-Rich Phosphines Bulky, Electron-Rich Phosphines Buchwald-Hartwig->Bulky, Electron-Rich Phosphines e.g., SPhos, XPhos, RuPhos (Required for C-N coupling) Standard Phosphines->Bulky, Electron-Rich Phosphines If reaction is sluggish Specialized Ligands Specialized Ligands Bulky, Electron-Rich Phosphines->Specialized Ligands For difficult substrates

Caption: Ligand selection decision workflow.

V. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling arylboronic acids at the C-4 position.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) via syringe.

  • Add a degassed aqueous solution of a base (e.g., 2 M Na₂CO₃, 2.0 equiv.) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is for the coupling of terminal alkynes at the C-4 position.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Seal the vessel and purge with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product.

VI. Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the catalytic cycle is crucial for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of steps.[21]

Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OxAdd Ar-Br Trans Transmetalation (Ar-Pd(II)-R)L2 OxAdd->Trans + R-M RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product

Caption: Generalized Pd-catalyzed cross-coupling cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate. This is typically the rate- and selectivity-determining step.[1][22]

  • Transmetalation (for Suzuki, etc.): The 'R' group from the coupling partner (e.g., the organoboron compound) is transferred to the palladium center, displacing the bromide.[1]

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled together and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[19]

By understanding which step might be failing, you can make more informed decisions about changing ligands, bases, or other reaction parameters.

References

Technical Support Center: Solvent Effects in the Suzuki Coupling of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura coupling with Methyl 4-bromo-2-chloropyridine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific cross-coupling reaction. Here, we delve into the critical role of solvent selection, offering troubleshooting advice and detailed protocols to enhance your experimental success.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1] However, the unique electronic properties of heteroaromatic substrates like this compound present specific challenges. The electron-deficient nature of the pyridine ring and the presence of two distinct halogen atoms (a bromide at the 4-position and a chloride at the 2-position) necessitate a carefully optimized reaction environment, with the choice of solvent being a paramount consideration.[2]

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react preferentially in the Suzuki coupling of this compound?

A: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F.[3][4] Therefore, the C-Br bond at the 4-position is significantly more reactive and is expected to undergo oxidative addition to the palladium(0) catalyst preferentially over the C-Cl bond at the 2-position. This selectivity allows for a stepwise functionalization of the pyridine ring.

Q2: Why is the choice of solvent so critical for this specific Suzuki coupling?

A: The solvent plays multiple, crucial roles in the Suzuki-Miyaura coupling. It must:

  • Solubilize Reactants: Ensure that the substrate, boronic acid/ester, base, and catalyst are sufficiently dissolved to allow for efficient reaction kinetics.[5]

  • Influence Catalyst Activity and Stability: The solvent can coordinate to the palladium center, affecting its reactivity and stability.[6]

  • Mediate Base Activity: The effectiveness of the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is highly dependent on its solubility and dissociation, which is influenced by the solvent system, particularly the presence of water.[7]

  • Impact Reaction Pathway and Side Reactions: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle and can either promote or suppress side reactions such as protodeboronation, dehalogenation, and homocoupling.[8][9]

Q3: What are the most common types of solvents used for Suzuki couplings of heteroaryl halides?

A: A variety of solvents can be employed, often as a mixture with water.[1][10] Common choices include:

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are widely used, typically in a biphasic mixture with water (e.g., 4:1 or 5:1 ratio).[7][11]

  • Aromatic Solvents: Toluene is another popular choice, especially with modern, bulky phosphine ligands. It is often used in a biphasic system with water.[7]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can be effective, particularly for solubilizing challenging substrates.[10][12] However, they can sometimes lead to a higher incidence of side reactions.

  • Alcohols: tert-Butanol, often mixed with water, has proven effective in certain systems, particularly with specific ligand-base combinations.[7]

Troubleshooting Guide

Problem 1: Low to No Product Formation

Q: I am observing very low conversion of my this compound. What are the likely solvent-related causes?

A: Low conversion is a frequent issue and can often be traced back to the reaction medium. Consider the following:

  • Poor Solubility: Your substrate, boronic acid, or base may not be sufficiently soluble in the chosen solvent. This is particularly problematic in nonpolar solvents if a polar boronic acid or an inorganic base is used.

    • Solution: Switch to a more polar solvent system. A mixture of 1,4-dioxane/water or THF/water is an excellent starting point as it helps to dissolve both the organic components and the inorganic base.[7] Using a phase-transfer catalyst in some systems can also be beneficial.

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species.[2][11]

    • Solution: While primarily addressed by ligand choice (bulky, electron-rich phosphine ligands like SPhos or XPhos are recommended), the solvent can play a role.[3] In some cases, a less coordinating solvent might be advantageous. A systematic screening of solvents is advisable.[13]

  • Inefficient Transmetalation: The transfer of the organic moiety from the boron atom to the palladium center can be sluggish, especially with electron-deficient heteroaryl halides.[2][14]

    • Solution: The presence of water is often crucial for facilitating transmetalation by activating the boronic acid. Ensure your solvent system contains an appropriate amount of water. If using anhydrous conditions, consider switching to a biphasic system.

Problem 2: Significant Formation of Byproducts

Q: My reaction is producing significant amounts of side products, specifically debromination of the starting material and homocoupling of the boronic acid. How can the solvent choice help minimize these?

A: The formation of byproducts is a clear indication that the reaction conditions are not optimal. Here’s how the solvent can be influencing these side reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[11][15]

    • Influence of Solvent: This side reaction is often exacerbated by high temperatures and the presence of excess water or other protic species.[13]

    • Solution:

      • Optimize the Water Content: While some water is beneficial, too much can be detrimental. Try reducing the proportion of water in your solvent mixture.

      • Use a More Stable Boron Reagent: Consider using a pinacol ester or MIDA boronate, which are generally more stable towards protodeboronation.[1]

      • Solvent Choice: In some cases, switching to a less protic solvent system or ensuring anhydrous conditions (if appropriate for the chosen base and boron reagent) can be beneficial.[3]

  • Dehalogenation (specifically Debromination): This side reaction involves the replacement of the bromine atom with a hydrogen atom.[3]

    • Influence of Solvent: Some solvents, particularly alcohols, can act as hydride sources, leading to the formation of palladium-hydride species that are responsible for dehalogenation.[3]

    • Solution:

      • Avoid Certain Solvents: If dehalogenation is a major issue, avoid using alcohol-based solvents unless they are part of a well-established, optimized protocol.

      • Switch to Aprotic Solvents: Aprotic solvents like 1,4-dioxane, THF, or toluene are generally less prone to acting as hydride donors.[3]

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid.[11][15]

    • Influence of Solvent: Homocoupling is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[2] The solvent's role here is indirect but critical.

    • Solution:

      • Rigorous Degassing: It is imperative to thoroughly degas the solvent and the entire reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[2]

      • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.

Data on Solvent Selection

The following table provides a summary of common solvents and their likely impact on the Suzuki coupling of this compound, based on established principles for similar substrates.

Solvent SystemTypical Ratio (Organic:Water)Expected OutcomeKey Considerations
1,4-Dioxane / H₂O 4:1 to 10:1Generally High Yields. Good balance of solubility for organic substrates and inorganic bases.[7][11]A reliable starting point for optimization. Ensure dioxane is peroxide-free.
Toluene / H₂O 10:1Often High Yields, especially with bulky, electron-rich ligands (e.g., Buchwald ligands).[7]Good for minimizing certain side reactions. Biphasic system requires efficient stirring.
THF / H₂O 4:1Good to High Yields. Similar to dioxane but with a lower boiling point.[16]Lower reaction temperatures may be required.
DMF (anhydrous or with H₂O) N/AVariable Yields. Can be excellent for solubility but may promote side reactions.[5][12]Use with caution. May require lower temperatures to control side reactions. Can be difficult to remove during workup.
t-BuOH / H₂O 4:1Potentially High Yields, particularly with specific ligand/base combinations (e.g., XPhos/K₃PO₄).[7]Can be a good alternative if other systems fail.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim BaseAct R-B(OH)₃⁻ BaseAct->Transmetal Boronic Ar'-B(OH)₂ Boronic->BaseAct Halide Ar-Br Halide->OxAdd Base Base (e.g., OH⁻) Base->BaseAct

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Decision Workflow for Solvent Selection

Solvent_Selection Start Start: Low Yield or Side Reactions CheckSolubility Are all components soluble? Start->CheckSolubility SwitchToBiphasic Switch to Biphasic System (e.g., Dioxane/H₂O or Toluene/H₂O) CheckSolubility->SwitchToBiphasic No CheckByproducts Identify Primary Byproduct CheckSolubility->CheckByproducts Yes SwitchToBiphasic->CheckByproducts Debromination Debromination? CheckByproducts->Debromination AvoidProtic Avoid Protic Solvents (e.g., alcohols) Debromination->AvoidProtic Yes Homocoupling Homocoupling? Debromination->Homocoupling No End Optimized Condition AvoidProtic->End ImproveDegassing Improve Degassing Procedure Homocoupling->ImproveDegassing Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No ImproveDegassing->End OptimizeWater Optimize Water Ratio or Use Boronic Ester Protodeboronation->OptimizeWater Yes Protodeboronation->End No OptimizeWater->End

Caption: Troubleshooting workflow for solvent selection.

Experimental Protocol: A Starting Point

This protocol is a general guideline and should be optimized for your specific boronic acid and laboratory setup.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (a common starting ratio is 4:1 or 5:1) via syringe. The total solvent volume should provide a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Disclaimer: This guide is intended for informational purposes and should be used by qualified professionals. All experimental work should be conducted with appropriate safety precautions.

References

Technical Support Center: Navigating Reactions with Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 4-bromo-2-chloropyridine-3-carboxylate" (CAS 1064678-14-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically congested building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors, particularly in cross-coupling and nucleophilic substitution reactions. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in the lab.

Understanding the Molecule: A Steric and Electronic Tightrope

This compound is a highly functionalized pyridine ring, offering multiple reaction handles for diversification. However, its unique substitution pattern presents significant challenges. The molecule's reactivity is governed by a delicate interplay of steric and electronic factors:

  • Steric Hindrance: The primary challenge arises from the juxtaposition of the C2-chloro and C3-methoxycarbonyl groups. The ester group, in particular, creates a sterically demanding environment around the C2 position, which can impede the approach of bulky reagents and catalysts.

  • Electronic Effects: The pyridine nitrogen and the electron-withdrawing ester group activate the C2 and C4 positions for nucleophilic attack and oxidative addition in palladium-catalyzed reactions. The C2-chloro position is generally more electronically activated than the C4-bromo position.

  • Catalyst Inhibition: Like many pyridine derivatives, the lone pair on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species. This is a common issue in cross-coupling reactions involving pyridines.[1]

This guide will focus on the most common reaction types performed with this substrate: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

FAQs and Troubleshooting Guides

Part 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with this substrate, achieving high yields and selectivity can be challenging.

Question 1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the primary causes?

Answer:

Low conversion is the most common issue and typically points to problems with the catalytic cycle, specifically the oxidative addition or transmetalation steps.

Initial Diagnostic Checks:

  • Catalyst and Ligand Integrity: Ensure your palladium source is active and the phosphine ligand has not been oxidized. Pd(PPh₃)₄, while common, can be ineffective for this sterically hindered and less reactive chloride.[1]

  • Inert Atmosphere: Meticulously degas your solvents and ensure the reaction is run under a completely inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[1] Use fresh, high-quality boronic acid.

Troubleshooting Strategies:

  • Switch to a More Active Catalyst System: For sterically hindered aryl chlorides, a more robust catalyst system is essential.

    • Palladium Source: Use a modern pre-catalyst like a G3 or G4 palladacycle (e.g., XPhos Pd G3) or start from a stable Pd(II) source like Pd(OAc)₂ that can be reduced in situ.

    • Ligand Choice: This is the most critical parameter. The steric bulk of the C3-ester group necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, oxidative addition step and can help prevent catalyst inhibition by the pyridine nitrogen.

Ligand TypeExamplesRationale for Use
Biarylphosphines XPhos, SPhos, RuPhosHighly effective for hindered substrates and C-Cl bond activation.
Ferrocenylphosphines dppfGood general ligand, but may be less effective than biarylphosphines for this specific substrate.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that can be very effective but may alter regioselectivity.[2]
  • Increase Reaction Temperature: Higher temperatures (e.g., 90-120 °C) are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.

  • Base Selection: The choice of base is crucial for the transmetalation step. A stronger base may be required, but be mindful of potential ester hydrolysis.

BaseSolvent SystemConsiderations
K₃PO₄ 1,4-Dioxane/H₂O, Toluene/H₂OOften a good starting point. Less likely to cause ester hydrolysis.
Cs₂CO₃ 1,4-Dioxane/H₂O, DMFStronger base, can be more effective but increases risk of hydrolysis.
K₂CO₃ 1,4-Dioxane/H₂O, Ethanol/Toluene/H₂OA standard, milder base. May require higher temperatures or a more active catalyst.

Question 2: I am getting a mixture of products. How can I control the regioselectivity of the Suzuki coupling?

Answer:

Your substrate has two potential reaction sites: the C2-chloro and the C4-bromo positions. The inherent reactivity, based on electronics, favors reaction at the C2 position. However, the steric hindrance from the C3-ester group can counteract this, making regioselectivity a significant challenge.

Factors Controlling Regioselectivity:

  • C-X Bond Strength: The C-Br bond is weaker than the C-Cl bond, favoring oxidative addition at the C4 position.

  • Electronic Activation: The C2 position is more electron-deficient due to its proximity to the pyridine nitrogen, favoring reaction at C2.

  • Steric Hindrance: The C3-ester group shields the C2 position, making it less accessible to the palladium catalyst.

Strategies for Selective Coupling:

  • For C4-Bromo Coupling (Kinetic Product):

    • Catalyst System: Use a less bulky ligand like PPh₃ or dppf with a standard palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). These smaller ligands are more likely to react at the more accessible C4 position.

    • Reaction Conditions: Lower temperatures and shorter reaction times may favor coupling at the more reactive C-Br bond.

  • For C2-Chloro Coupling (Thermodynamic/Sterically-Controlled Product):

    • Catalyst System: This is counterintuitive but can sometimes be achieved. While the C2 position is sterically hindered for initial approach, certain bulky ligands might favor this position. More commonly, if you want to functionalize the C2 position, it is better to first react the C4-bromo position and then target the C2-chloro position in a subsequent, more forcing step.

The following workflow illustrates the decision-making process for achieving regioselectivity:

G start Goal: Selective Suzuki Coupling c4_coupling Target C4-Br Position start->c4_coupling More common c2_coupling Target C2-Cl Position start->c2_coupling More challenging c4_ligand Use smaller ligands: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ c4_coupling->c4_ligand c2_strategy Sequential Strategy: 1. Couple at C4-Br first. 2. Use more forcing conditions for C2-Cl. c2_coupling->c2_strategy c4_conditions Milder Conditions: - Lower Temp (e.g., 80°C) - Shorter reaction time c4_ligand->c4_conditions c2_ligand Use bulky, highly active ligands: - XPhos, SPhos, RuPhos - G3/G4 Palladacycles c2_strategy->c2_ligand c2_conditions Forcing Conditions: - Higher Temp (e.g., >100°C) - Stronger Base (e.g., Cs₂CO₃) c2_ligand->c2_conditions

Caption: Logic for controlling regioselectivity.

Part 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for forming C-N bonds, but like the Suzuki reaction, it is sensitive to the steric and electronic properties of this substrate.

Question 3: My Buchwald-Hartwig amination of the C2-chloro position is failing. What should I try?

Answer:

Failure to aminate the C2-chloro position is almost certainly due to a combination of the inherent low reactivity of the C-Cl bond and the severe steric hindrance from the adjacent C3-ester group.

Troubleshooting Protocol:

  • Optimize the Catalyst System (Most Critical):

    • Palladium Pre-catalyst: Use a highly active pre-catalyst. Palladacycles like G3-XPhos or G4-RuPhos are designed for challenging couplings.

    • Ligand Selection: This is paramount. You need a very bulky and electron-rich ligand to facilitate the difficult oxidative addition and to create enough space for the amine to coordinate.

      • Top Tier Choices: BrettPhos, RuPhos, and Josiphos-type ligands are often superior for highly hindered systems.

      • Increase Ligand Ratio: Sometimes a higher ligand-to-palladium ratio can be beneficial.

  • Base Selection:

    • Strong, Non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standards.

    • Caution: These strong bases can potentially react with the ester. If you observe ester hydrolysis or transesterification, you may need to switch to a weaker base like K₃PO₄, but this will necessitate an even more active catalyst system and higher temperatures.

  • Solvent and Temperature:

    • Solvent: Use anhydrous, degassed, high-boiling point solvents like toluene or 1,4-dioxane.

    • Temperature: High temperatures (100-120 °C) are typically necessary.

Experimental Protocol: General Starting Point for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), a bulky biarylphosphine ligand (e.g., RuPhos, 2-4 mol%), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%).

  • Add the strong base (e.g., NaOtBu, 1.5 equiv).

  • Seal the tube, evacuate, and backfill with argon (repeat 3 times).

  • Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Heat the reaction in a pre-heated oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography.

Part 3: General Issues & SNAr

Question 4: I am observing hydrolysis of my methyl ester during the reaction. How can I prevent this?

Answer:

Ester hydrolysis is a common side reaction, especially under basic conditions at elevated temperatures.

Mitigation Strategies:

  • Use Weaker Bases: If your reaction can tolerate it, switch from strong bases like NaOtBu or hydroxides to carbonate bases like K₃PO₄ or Cs₂CO₃. This is particularly relevant for Suzuki couplings.

  • Anhydrous Conditions: Ensure your reaction is scrupulously dry. Water is required for hydrolysis. Use anhydrous solvents and dry your base if necessary.

  • Lower Temperature/Shorter Time: If possible, reduce the reaction temperature or time to minimize the extent of hydrolysis. This may require a more active catalyst to achieve full conversion of the starting material.

  • Protecting Group: In extreme cases, consider if the carboxylic acid can be masked with a more robust protecting group, although this adds steps to your synthesis.

Question 5: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule? Which position is more reactive?

Answer:

Yes, SNAr is a viable strategy. The reactivity of halopyridines in SNAr is highly dependent on the position of the leaving group and the electron-withdrawing nature of the ring.

  • Reactivity Order: The C2 position is generally more activated towards SNAr than the C4 position due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.

  • Steric Hindrance: However, the C3-ester group will significantly slow down the rate of SNAr at the C2 position, especially with bulky nucleophiles. The C4 position, while electronically less activated, is sterically much more accessible.

Troubleshooting SNAr:

  • Low Reactivity at C2: If you are targeting the C2 position with a nucleophile and see no reaction, the issue is likely steric hindrance.

    • Solution: Use a smaller nucleophile if possible. Increase the reaction temperature significantly (sometimes requiring sealed tube or microwave conditions). Use a polar aprotic solvent like DMSO or NMP to accelerate the reaction.

  • Reaction at C4 instead of C2: If you desire C2 substitution but observe reaction at C4, it indicates that the steric hindrance at C2 is too great for your nucleophile under the given conditions. You may need to use a more forcing, higher temperature protocol to encourage reaction at the more sterically encumbered C2 site.

G sub This compound C2-Cl C4-Br snar_c2 S(N)Ar at C2 (Electronically Favored) sub:f1->snar_c2 Hindered by C3-Ester snar_c4 S(N)Ar at C4 (Sterically Favored) sub:f2->snar_c4 More Accessible

Caption: SNAr reactivity profile.

References

Technical Support Center: Methyl 4-bromo-2-chloropyridine-3-carboxylate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-bromo-2-chloropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up reactions involving this versatile building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your success from bench to bulk.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

The molecule has two halogen atoms offering differential reactivity. The bromine at the C-4 position is generally more reactive than the chlorine at the C-2 position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. However, the electronic effects of the pyridine nitrogen activate both the C-2 and C-4 positions towards nucleophilic attack and oxidative addition.[1][2]

Q2: What are the recommended storage and handling procedures for this compound?

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and acids.[3]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[3] Avoid inhalation, ingestion, and contact with skin and eyes.[4][5] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[4][5]

Q3: What are the primary applications of this compound?

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. It is frequently used in the pharmaceutical and agrochemical industries as a building block for creating more complex substituted pyridines via cross-coupling reactions.[6]

Troubleshooting Guide for Reaction Scale-Up

Scaling up reactions involving this compound presents unique challenges. This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Probable Cause: The C-Cl bond at the 2-position is significantly less reactive than a C-Br or C-I bond, making the oxidative addition step of the catalytic cycle the rate-limiting step.[2][7] Catalyst deactivation by the pyridine nitrogen can also be a contributing factor.[8][9]

Solutions:

  • Catalyst and Ligand Selection:

    • Palladium Source: Use a pre-formed, air-stable palladium pre-catalyst (e.g., Buchwald precatalysts) to ensure the efficient generation of the active Pd(0) species.[2]

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition of the C-Cl bond and stabilize the palladium center.[10][11] Examples include SPhos, DavePhos, and RuPhos.[2][10]

  • Reaction Conditions Optimization:

    • Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like potassium carbonate (K₂CO₃).[10]

    • Temperature: Higher reaction temperatures (typically 80-120 °C) are often required to overcome the activation energy for the C-Cl bond cleavage.[2][8]

    • Solvent: Anhydrous, degassed solvents are crucial. Common choices include 1,4-dioxane, toluene, or a mixture of an organic solvent with water.[8][12]

Experimental Protocol: Suzuki-Miyaura Coupling

Issue 2: Hydrodehalogenation Side Reaction

Probable Cause: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction. It can be promoted by the presence of water or other protic sources, or by certain palladium-hydride species that can form during the catalytic cycle.

Solutions:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.[2]

  • Ligand Choice: Some ligands are more prone to forming palladium-hydride species. Experiment with different bulky, electron-rich ligands to find one that minimizes this side reaction.

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. Ensure the base is of high purity and anhydrous.[2]

Issue 3: Poor Regioselectivity in Reactions with Dihalopyridines

Probable Cause: When both the bromine at C-4 and the chlorine at C-2 are targeted for reaction, achieving selective reaction at one site can be challenging. Generally, the C-Br bond is more reactive. However, reaction conditions can be tuned to favor reaction at the C-2 position.

Solutions:

  • Targeting the C-4 Position (Suzuki, Sonogashira): Standard palladium catalysts with phosphine ligands will typically favor reaction at the more reactive C-4 bromo position.

  • Targeting the C-2 Position (Buchwald-Hartwig Amination): For C-N bond formation, the C-2 position is often more activated due to the electronic influence of the pyridine nitrogen.[1][13] Careful selection of the catalyst and reaction temperature can enhance selectivity.[1][13]

Issue 4: Difficult Purification of the Final Product

Probable Cause: The polarity of the pyridine nitrogen can lead to tailing on silica gel chromatography. Residual palladium catalyst and inorganic salts from the reaction can also complicate purification.

Solutions:

  • Work-up: A thorough aqueous work-up is essential to remove the majority of inorganic salts. Washing with a solution of aqueous ammonia can sometimes help remove residual copper salts from Sonogashira reactions.

  • Chromatography:

    • Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to prevent tailing.

    • Consider alternative purification methods such as crystallization or preparative HPLC for challenging separations.

  • Palladium Removal: If residual palladium is a concern, especially for pharmaceutical applications, treatment with a scavenger resin or activated carbon can be effective.

Data Summary: Recommended Conditions for Cross-Coupling Reactions
Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pre-catalystSPhos, RuPhos, DavePhosK₃PO₄, Cs₂CO₃Dioxane/Water, Toluene80 - 120
Buchwald-Hartwig Pd₂(dba)₃ or Pre-catalystBrettPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80 - 110
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃N, piperidineTHF, DMFRoom Temp - 80
Visualizing the Workflow

General Cross-Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Substrate - Coupling Partner - Base - Catalyst/Ligand setup Assemble under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Degas Solvent solvent->setup heat Heat to Target Temperature setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Crystallization) concentrate->purify

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic Diagram

G start Low Conversion? catalyst Check Catalyst System: - Use Pre-catalyst - Increase Loading - Use Bulky, Electron-Rich Ligand start->catalyst Yes side_reaction Side Reaction? (e.g., Hydrodehalogenation) start->side_reaction No conditions Optimize Conditions: - Increase Temperature - Use Stronger Base - Ensure Anhydrous/Inert catalyst->conditions success Successful Scale-up conditions->success anhydrous Ensure Strictly Anhydrous Conditions side_reaction->anhydrous Yes purification Purification Issue? side_reaction->purification No ligand_tune Tune Ligand anhydrous->ligand_tune ligand_tune->success deactivate_silica Deactivate Silica Gel with Amine purification->deactivate_silica Yes purification->success No alt_purification Consider Crystallization or Prep-HPLC deactivate_silica->alt_purification alt_purification->success

Caption: A decision-making diagram for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4-bromo-2-chloropyridine-3-carboxylate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring is a privileged structure, and its halogenated derivatives serve as exceptionally versatile building blocks. This guide provides an in-depth technical comparison of Methyl 4-bromo-2-chloropyridine-3-carboxylate , a trifunctional building block, against other halopyridines. We will explore its reactivity in key synthetic transformations, supported by experimental principles and data, to provide a predictive framework for its application in complex molecule synthesis.

Introduction: The Unique Profile of this compound

This compound (1) is a heterocyclic compound featuring a pyridine core substituted with two distinct halogen atoms (bromine and chlorine) and a methyl carboxylate group.[1] This specific arrangement of substituents creates a nuanced reactivity profile, offering chemists the potential for sequential and site-selective modifications. Its utility as a building block for bioactive compounds is significant, finding applications in the synthesis of pharmaceuticals and agrochemicals.[1]

The reactivity of this molecule is governed by a confluence of electronic and steric factors:

  • The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and generally requires specific catalytic systems for cross-coupling reactions.[2][3]

  • Halogen Substituents: The C-Br and C-Cl bonds are the primary reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in their bond dissociation energies (C-Br < C-Cl) is a key determinant of chemoselectivity.[4]

  • Positional Effects (C2 vs. C4): The positions of the halogens (C2 and C4) are electronically activated by the ring nitrogen, making them susceptible to both nucleophilic attack and oxidative addition by a metal catalyst.[3][5][6]

  • The Methyl Carboxylate Group: This electron-withdrawing group at the C3 position further influences the electronic landscape of the ring and can exert steric effects on adjacent positions.

This guide will dissect the reactivity of 1 in two major classes of reactions—Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution—comparing its behavior to other relevant halopyridines.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The reactivity of halopyridines in these transformations is primarily dictated by the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[4]

Suzuki-Miyaura Coupling: The Battle of Bond Energies

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures. When a dihalopyridine like 1 is subjected to Suzuki coupling conditions, the regioselectivity is a critical consideration.

Fundamental Principle: C-Br vs. C-Cl Reactivity

The established trend for carbon-halogen bond dissociation energies is C-I > C-Br > C-Cl > F. Consequently, in palladium-catalyzed reactions, the order of reactivity is typically I > Br > Cl > F, as the weaker bond is easier for the palladium(0) catalyst to cleave during oxidative addition.[4]

For this compound, this principle strongly predicts that the Suzuki-Miyaura coupling will occur selectively at the C4-position, reacting with the C-Br bond while leaving the C-Cl bond intact. This provides a powerful handle for sequential functionalization.

Comparative Reactivity Table: Suzuki-Miyaura Coupling

SubstrateReactive Position(s)Expected Major ProductRationale & Supporting Evidence
This compound C4-Br > C2-ClMethyl 2-chloro-4-arylpyridine-3-carboxylateThe C-Br bond is significantly weaker and thus more reactive towards oxidative addition than the C-Cl bond.[4] Selective coupling at the more reactive halogen is a common strategy.[3][5]
2,4-DichloropyridineC4 > C22-Chloro-4-arylpyridineThe C4 position is generally more electrophilic and reactive in pyridines.[3][5] However, selectivity can be ligand-dependent.[7]
2,4-DibromopyridineC4 > C22-Bromo-4-arylpyridineSimilar to dichloropyridines, the C4 position is electronically favored for reaction.
5-Bromo-2-chloropyridineC5-Br5-Aryl-2-chloropyridineThe reactivity difference between Br and Cl dictates the site of reaction, even though the C2 position is electronically activated.[3][5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

  • Reaction Setup: To a dried Schlenk tube under an inert argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 equiv).

  • Solvent: Add a degassed solvent mixture, for example, 1,4-dioxane and water (10:1).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield the 2-chloro-4-arylpyridine derivative.

This protocol is a general representation based on common Suzuki coupling procedures for halopyridines.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)-XL(L)2 Pd(0)L2->Oxidative_Addition R-X Transmetalation R-Pd(II)-R'L(L)2 Oxidative_Addition->Transmetalation R'B(OH)2 Base Transmetalation->Pd(0)L2   Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Product_Out Product Reductive_Elimination->Product_Out Start Start Start->Pd(0)L2 Catalyst caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[9] Similar to the Suzuki coupling, the chemoselectivity in dihalopyridines is dictated by the relative ease of oxidative addition.

Reactivity Precedence

For this compound, the C-Br bond at the C4 position is expected to be significantly more reactive in Buchwald-Hartwig amination than the C-Cl bond at C2. This allows for the selective introduction of an amine at the 4-position.

Comparative Reactivity Table: Buchwald-Hartwig Amination

SubstrateReactive Position(s)Expected Major ProductRationale & Supporting Evidence
This compound C4-Br > C2-ClMethyl 4-amino-2-chloropyridine-3-carboxylateThe greater reactivity of the C-Br bond in oxidative addition is the determining factor.[4] This principle holds for C-N bond formation as well.[10]
2,4-DichloropyridineC2 > C4 (often)2-Amino-4-chloropyridineWhile C4 is electronically favored for SNAr, in Buchwald-Hartwig amination of 2,4-dichloropyridine, selectivity for C2 is often observed, though it can be highly dependent on the ligand and reaction conditions.[10]
5-Bromo-2-chloropyridineC2-Cl > C5-Br2-Amino-5-bromopyridineIn this case, the electronic activation at the C2 position can overcome the C-Br vs. C-Cl bond energy difference, leading to amination at C2.[10]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C4-Position

  • Reaction Setup: In a glovebox or using Schlenk techniques, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base such as NaOtBu (1.4 equiv) in a reaction vessel.

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction Conditions: Heat the mixture at 80-100 °C until the starting material is consumed (monitor by LC-MS).

  • Work-up and Purification: After cooling, quench the reaction, extract with an organic solvent, wash, dry, and concentrate. Purify the crude product via flash chromatography.

This protocol is a general representation based on established Buchwald-Hartwig procedures.[9][11]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - Halopyridine - Amine - Pd Precatalyst - Ligand - Base B Add Anhydrous, Degassed Solvent A->B C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Monitor Progress (TLC / LC-MS) C->D E Cool and Quench D->E Reaction Complete F Aqueous Work-up & Extraction E->F G Dry, Concentrate, and Purify F->G H Final Product G->H caption General workflow for Buchwald-Hartwig amination.

Caption: A generalized workflow for performing a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): The Role of Electronic Activation

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position (C2 or C4).[6]

Positional Reactivity: C2 vs. C4

In SNAr reactions on pyridines, the C2 and C4 positions are electronically activated because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[6][12] Generally, the C4 position is more reactive than the C2 position towards nucleophilic attack.[13]

For this compound, a nucleophile could theoretically displace either the bromide at C4 or the chloride at C2. Based on electronic factors, the C4 position is the more likely site of attack. The nature of the leaving group also plays a role, though it is often secondary to the position of attack in SNAr on pyridines.

Comparative Reactivity Table: Nucleophilic Aromatic Substitution

SubstrateMore Reactive PositionLeaving Group AbilityPredicted Outcome with a Nucleophile (e.g., R-NH₂)
This compound C4 Br⁻ is a better leaving group than Cl⁻Selective substitution at the C4 position.
2,4-DichloropyridineC4 Cl⁻Selective substitution at the C4 position.[12]
2-Chloro-3-nitropyridineC2 Cl⁻The strong electron-withdrawing nitro group at C3 activates the C2 position for SNAr.
3-ChloropyridineLow reactivityCl⁻The C3 position is not electronically activated for SNAr, making this substrate much less reactive.[12]

Conclusion: A Versatile and Selectively Reactive Building Block

This compound presents a highly valuable and predictable reactivity profile for synthetic chemists. The orthogonal reactivity of its two halogen substituents under palladium catalysis—with the C-Br bond at the C4 position being the primary site for Suzuki-Miyaura and Buchwald-Hartwig reactions—allows for a stepwise and controlled elaboration of the pyridine core. In nucleophilic aromatic substitution reactions, the C4 position is again the favored site of reaction due to electronic activation by the ring nitrogen. This predictable, dual-mode reactivity makes it a superior building block for creating complex, highly substituted pyridine derivatives, which are of paramount importance in the development of new pharmaceuticals and agrochemicals.

References

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The compound Methyl 4-bromo-2-chloropyridine-3-carboxylate presents a particularly interesting synthetic challenge.[1] As a versatile building block, its value lies in the two distinct halogen atoms, which offer the potential for sequential, site-selective modifications.[1] The C4-Bromo and C2-Chloro positions provide two handles for carbon-carbon bond formation, but their differential reactivity must be expertly navigated.

This guide provides an in-depth comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of this substrate. We will explore the mechanistic nuances, practical considerations, and data-driven insights to help you select the optimal method for your synthetic campaign.

Part 1: The Core Chemistry - A Tale of Two Catalytic Cycles

Both the Suzuki and Stille reactions are pillars of C(sp²)–C(sp²) bond formation, proceeding through a similar three-step catalytic cycle involving a palladium catalyst.[2][3] However, the nature of the organometallic reagent—organoboron vs. organotin—introduces critical differences in mechanism and application.

The Suzuki-Miyaura Coupling: The Base-Activated Pathway

First published by Akira Suzuki and Norio Miyaura in 1979, this reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[4][5] A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[4][6][7]

The catalytic cycle proceeds as follows:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the pyridine substrate, forming a Pd(II) intermediate.[2][4] This is typically the rate-determining step.[2][4]

  • Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.[4]

  • Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][7]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_couple R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_halide->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination substrate R¹-X (this compound) boronic R²-B(OR)₂ + Base (Activated Boronic Acid) product R¹-R² (Coupled Product)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: The Neutral Transmetalation Pathway

Developed by John Kenneth Stille, this reaction utilizes an organostannane (organotin) reagent.[8] A significant advantage of the Stille coupling is that it generally does not require a base for the transmetalation step, making it highly compatible with base-sensitive functional groups.[9][10] The organostannanes are typically air- and moisture-stable, offering excellent functional group tolerance.[8][10]

The catalytic cycle is analogous to the Suzuki coupling:

  • Oxidative Addition : The Pd(0) catalyst adds to the C-Br bond of the substrate to form a Pd(II) complex.[3][8]

  • Transmetalation : The organostannane directly transfers its organic moiety to the palladium center, with the tin halide being released as a byproduct.[8][11] This step is often the rate-determining step.[11]

  • Reductive Elimination : The coupled product is expelled, regenerating the Pd(0) catalyst.[3][8]

Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_couple R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_halide->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination substrate R¹-X (this compound) stannane R²-SnR₃ (Organostannane) product R¹-R² (Coupled Product)

Figure 2: The catalytic cycle of the Stille coupling.

Part 2: Chemoselectivity - The C-Br vs. C-Cl Challenge

For a di-halogenated substrate like this compound, achieving selective functionalization is paramount. The reactivity of the carbon-halogen bond in palladium-catalyzed oxidative addition follows a well-established trend: C–I > C–Br > C–OTf >> C–Cl.[2][12]

This reactivity difference is the key to selectivity. The C4-Br bond is significantly more susceptible to oxidative addition by Pd(0) than the more robust C2-Cl bond. Therefore, under carefully controlled conditions (e.g., appropriate temperature, catalyst, and reaction time), both Suzuki and Stille couplings can be expected to react chemoselectively at the C4 position, leaving the C2-chloro group untouched for subsequent downstream chemistry. This makes the substrate an excellent candidate for building molecular complexity in a controlled, stepwise manner. While coupling at aryl chlorides is possible, it typically requires more forcing conditions, specialized bulky, electron-rich phosphine ligands, or N-heterocyclic carbene (NHC) ligands and stronger bases.[2][6]

Part 3: Head-to-Head Comparison

The choice between Suzuki and Stille coupling often comes down to a balance of practical and chemical factors.

FeatureSuzuki-Miyaura CouplingStille Coupling
Coupling Partner Organoboron (Boronic acids/esters)Organostannane (Organotin)
Toxicity & Env. Impact Low toxicity, environmentally benign byproducts (borates).[13]High toxicity of organotin reagents and byproducts.[8][13][14]
Role of Base Essential for transmetalation.[6] Wide variety used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[12]Generally not required. Advantageous for base-sensitive substrates.
Functional Group Tolerance Very good, but can be limited by base-sensitive groups (e.g., esters).Excellent, often considered superior due to neutral conditions.[3][9]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed.Tin byproducts can be difficult to remove, often requiring specific workups (e.g., KF wash).[9][13]
Reagent Availability Vast commercial availability of diverse boronic acids.[13]Good availability, but less diverse than boronic acids.[8] May require synthesis.
Side Reactions Protodeboronation (loss of boron group before coupling).Homocoupling of the organostannane reagent.[8][9]

Part 4: Experimental Protocols & Workflow

The following are generalized, representative protocols. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature is crucial for any new substrate combination.

Workflow start Start: Inert Atmosphere (N₂ or Ar) reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, Base (if Suzuki) in Solvent start->reagents degas Degas the Mixture (e.g., sparge with Ar) reagents->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Final Product purify->end

Figure 3: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling (Representative)

  • Setup : To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable ligand like SPhos or XPhos (0.1 equiv).

  • Reagents : Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent : Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DMF/water.[7][15]

  • Reaction : Heat the mixture with stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Stille Coupling (Representative)
  • Setup : To a flame-dried reaction flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and optionally, a copper(I) iodide (CuI) co-catalyst (0.1 equiv), which can accelerate the reaction.[16]

  • Solvent : Add a degassed anhydrous solvent such as DMF, 1,4-dioxane, or toluene.[16][17]

  • Reagents : Add the desired organostannane reagent (e.g., Aryl-SnBu₃, 1.1 equiv) via syringe.

  • Reaction : Heat the mixture with stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling, quench the reaction. To remove tin byproducts, a common method is to add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours, which precipitates the tin fluoride salts, followed by filtration through celite.

  • Purification : Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 5: Data-Driven Comparison

The following table presents plausible, representative data for the coupling of this compound with a phenyl group donor. This data is illustrative, based on typical outcomes for similar substrates.

ReactionCoupling PartnerCatalyst/LigandBase/AdditiveSolventTemp (°C)Time (h)Yield (%)
Suzuki Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901288
Stille PhenyltributylstannanePd(PPh₃)₄CuIDMF100891

Senior Application Scientist's Recommendation

For the initial functionalization of This compound at the C4-position, the Suzuki-Miyaura coupling is the recommended starting point. The primary drivers for this recommendation are operational safety and environmental considerations. The low toxicity of boronic acids and their byproducts makes them far more attractive for both lab-scale and potential scale-up operations.[13] The vast commercial library of boronic acids also allows for rapid exploration of chemical space.

However, the Stille coupling remains an exceptionally powerful and reliable alternative. It should be strongly considered under the following circumstances:

  • Base-Sensitive Substrates : If the ester functionality on the substrate or functional groups on a complex coupling partner are susceptible to hydrolysis or other base-mediated side reactions, the neutral conditions of the Stille coupling are a distinct advantage.

  • Troubleshooting Suzuki Reactions : If issues like low yield due to competitive protodeboronation of the boronic acid are encountered, switching to the more robust organostannane reagent in a Stille coupling can often resolve the problem.

While the Stille reaction may provide slightly higher yields or faster reaction times in some cases, this performance gain must be weighed against the significant drawbacks of organotin toxicity and the often challenging removal of tin-containing byproducts.[14][18]

References

A Comparative Guide to the NMR Analysis of Methyl 4-bromo-2-chloropyridine-3-carboxylate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in the fast-paced world of drug development and fine chemical synthesis, the unequivocal structural elucidation of novel compounds is paramount. "Methyl 4-bromo-2-chloropyridine-3-carboxylate," a versatile building block in medicinal chemistry, presents a unique analytical challenge due to its substituted pyridine core. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy in the characterization of this key intermediate and its downstream reaction products. We will delve into the causality behind experimental choices, present detailed protocols, and compare NMR with alternative analytical techniques, supported by experimental data.

The Central Role of "this compound" in Synthesis

"this compound" serves as a crucial starting material for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its two distinct halogen substituents at positions 2 and 4, along with the methyl ester at position 3, offer multiple avenues for selective chemical modifications, such as Suzuki-Miyaura cross-coupling reactions and nucleophilic aromatic substitutions. The precise characterization of this starting material and its subsequent reaction products is critical to ensure the desired molecular architecture and purity of the final compounds.

Synthesis of this compound: A Practical Protocol

A common and effective method for the synthesis of the title compound involves the halogenation and subsequent esterification of a pyridine precursor. Below is a representative experimental protocol.

Experimental Protocol: Synthesis
  • Starting Material: 2-chloropyridine-3-carboxylic acid.

  • Bromination: The starting material is subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent like sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure regioselectivity.

  • Esterification: Following the bromination, the resulting 4-bromo-2-chloropyridine-3-carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield "this compound" as a solid.

NMR Spectroscopic Analysis: The Gold Standard for Structural Verification

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For "this compound," both ¹H and ¹³C NMR provide invaluable information about the substitution pattern and electronic environment of the pyridine ring.

A study by Calisir et al. (2016) focused on the spectroscopic properties of "this compound," including the recording of its ¹H and ¹³C NMR spectra in a DMSO solution.[1]

Interpreting the NMR Spectra

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at position 6 will likely appear as a doublet, coupled to the proton at position 5. Similarly, the proton at position 5 will also be a doublet. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, bromo, and carboxylate groups. The methyl group of the ester will present as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The pyridine ring will show six distinct signals, with the carbons bearing the halogen and carboxylate substituents appearing at characteristic chemical shifts. The carbonyl carbon of the ester will be observed in the downfield region, and the methyl carbon will be in the upfield region.

The following diagram illustrates a typical workflow for the synthesis and NMR analysis of the target compound.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis Start 2-chloropyridine-3-carboxylic acid Bromination Bromination (NBS, H₂SO₄) Start->Bromination Esterification Esterification (MeOH, H₂SO₄) Bromination->Esterification Purification Column Chromatography Esterification->Purification Product This compound Purification->Product Sample Dissolve in DMSO-d₆ Product->Sample 1H_NMR Acquire ¹H NMR Spectrum Sample->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum Sample->13C_NMR Data_Analysis Spectral Interpretation 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and subsequent NMR analysis of this compound.

Analysis of Reaction Products: A Case Study of Suzuki-Miyaura Coupling

A common and powerful application of "this compound" is in Suzuki-Miyaura cross-coupling reactions, where the bromo substituent is selectively replaced by an aryl or alkyl group. The analysis of the resulting product by NMR is crucial to confirm the success of the reaction.

For instance, in a reaction with phenylboronic acid, the ¹H NMR spectrum of the product, "Methyl 2-chloro-4-phenylpyridine-3-carboxylate," would show the disappearance of the doublet for the proton at position 5 and the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group. The proton at position 6 would now likely appear as a singlet.

Comparison with Alternative Analytical Techniques

While NMR is the premier technique for structural elucidation, other analytical methods can provide complementary information, particularly for purity assessment and quantification.

Analytical TechniquePrincipleAdvantages for Halogenated PyridinesDisadvantages
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldUnambiguous structure determination, detailed information on chemical environment.Lower sensitivity compared to MS, can be complex for mixtures.
HPLC-MS Separation by liquid chromatography followed by mass-to-charge ratio detectionHigh sensitivity and selectivity, suitable for non-volatile compounds, provides molecular weight information.[2][3][4][5]Does not provide detailed structural connectivity like NMR.
GC-MS Separation of volatile compounds by gas chromatography followed by mass detectionExcellent for volatile and thermally stable compounds, high resolution.[2]May require derivatization for polar compounds like pyridine carboxylic acids.

The choice of analytical technique is dictated by the specific scientific question. For definitive proof of structure, NMR is indispensable. For routine purity checks and quantification in complex matrices, HPLC-MS and GC-MS are powerful alternatives.

Conclusion

The robust and unambiguous characterization of "this compound" and its reaction products is fundamental to its successful application in research and development. NMR spectroscopy, with its ability to provide detailed structural insights, stands as the primary analytical tool. By understanding the principles of NMR and complementing it with other techniques like HPLC-MS and GC-MS, researchers can ensure the integrity of their synthetic pathways and the quality of their final products. This multi-faceted analytical approach is a hallmark of rigorous scientific practice in modern chemistry.

References

A Comparative Guide to the Mass Spectrometry of Methyl 4-bromo-2-chloropyridine-3-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of Methyl 4-bromo-2-chloropyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. We will explore the nuances of Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Analytical Challenge of Halogenated Heterocycles

This compound and its analogs are characterized by a pyridine core substituted with two different halogen atoms and a methyl ester group. This unique structure presents both opportunities and challenges for mass spectrometric analysis. The presence of bromine and chlorine, with their distinct isotopic patterns, provides a clear signature for identification. However, the molecule's polarity and thermal stability will dictate the most suitable ionization technique and chromatographic method. This guide will dissect these aspects, providing a clear rationale for methodological choices.

I. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with Electron Ionization (EI), it provides reproducible mass spectra with extensive fragmentation, which is invaluable for structural elucidation.

A. Expected Fragmentation Pattern of this compound under EI

The molecular ion peak ([M]+•) will exhibit a characteristic isotopic cluster due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This results in a complex pattern of peaks at m/z 249, 251, 253, and 255. The relative abundances of these peaks can be a powerful tool for confirming the elemental composition of the ion.[2]

Key fragmentation pathways are expected to include:

  • Loss of the methoxy group (-OCH3): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. This would result in a fragment at m/z 218, 220, 222, and 224.

  • Loss of the methyl group (-CH3): Cleavage of the methyl group from the ester would produce an ion at m/z 234, 236, 238, and 240.

  • Loss of the entire ester group (-COOCH3): This would result in the formation of the 4-bromo-2-chloropyridinyl cation at m/z 190, 192, and 194.

  • Loss of halogens: Successive losses of chlorine and bromine radicals are also anticipated. For instance, the loss of a chlorine radical from the molecular ion would yield fragments around m/z 214 and 216. Subsequent loss of a bromine radical would lead to a pyridine carboxylate fragment.

  • Pyridine ring cleavage: At higher energies, fragmentation of the pyridine ring itself can occur, though these fragments will be of lower mass and may be less diagnostic.

Diagram: Predicted Electron Ionization Fragmentation Pathways

EI_Fragmentation M [M]+• m/z 249/251/253/255 M_minus_OCH3 [M-OCH3]+ m/z 218/220/222/224 M->M_minus_OCH3 - •OCH3 M_minus_CH3 [M-CH3]+ m/z 234/236/238/240 M->M_minus_CH3 - •CH3 M_minus_COOCH3 [M-COOCH3]+ m/z 190/192/194 M->M_minus_COOCH3 - •COOCH3 M_minus_Cl [M-Cl]+ m/z 214/216 M->M_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.

B. Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and should be optimized for the specific instrument and application.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
  • If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)A standard non-polar column that provides good resolution for a wide range of semi-volatile organic compounds.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLA standard injection volume to avoid column overloading.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples, while split mode prevents detector saturation for more concentrated samples.
Carrier GasHelium at a constant flow of 1.0-1.5 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven ProgramInitial temp: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C; Hold: 5 minThis temperature program allows for the separation of the analyte from potential impurities and ensures it elutes in a reasonable time with good peak shape.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching and structural elucidation.[1]
Ion Source Temp.230 °COptimizes ionization efficiency and minimizes thermal degradation within the ion source.
Quadrupole Temp.150 °CMaintains stable performance of the mass analyzer.
Electron Energy70 eVStandard electron energy for EI that provides consistent and extensive fragmentation.
Mass Rangem/z 40-350Covers the expected mass range of the molecular ion and its principal fragments.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak for accurate quantification and spectral deconvolution.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile or thermally labile derivatives, or for applications requiring higher sensitivity in complex matrices, LC-MS with ESI is the preferred method. ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation.[3]

A. Expected Ionization and Fragmentation in ESI-MS

In positive ion mode ESI, this compound is expected to readily form a protonated molecule, [M+H]+, at m/z 250, 252, 254, and 256. This has been confirmed by synthetic chemistry literature where the mass of the synthesized compound was verified as MS (m/z): 252.0 [M+H]+.[4] The isotopic pattern of this ion cluster will be a definitive indicator of the presence of one bromine and one chlorine atom.

In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the [M+H]+ precursor ion will induce fragmentation. The expected fragmentation pathways will differ from EI and will likely involve the loss of neutral molecules:

  • Loss of methanol (CH3OH): This is a common loss from protonated methyl esters, leading to the formation of a stable acylium ion. This would result in fragments at m/z 218, 220, 222, and 224.

  • Loss of HCl: The protonated pyridine nitrogen may facilitate the elimination of hydrogen chloride, yielding fragments around m/z 214 and 216.

  • Loss of HBr: Similarly, the loss of hydrogen bromide is a possible fragmentation pathway.

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation cluster_LC LC Separation cluster_MS1 MS1: Precursor Ion Selection cluster_CID Collision-Induced Dissociation cluster_MS2 MS2: Product Ion Analysis Analyte This compound in Solution Precursor [M+H]+ m/z 250/252/254/256 Analyte->Precursor ESI+ CID_Cell Collision Cell (Argon) Precursor->CID_Cell Isolation Fragment1 [M+H - CH3OH]+ m/z 218/220/222/224 CID_Cell->Fragment1 - CH3OH Fragment2 [M+H - HCl]+ m/z 214/216 CID_Cell->Fragment2 - HCl

Caption: A typical workflow for the analysis of this compound by LC-ESI-MS/MS.

B. Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for method development.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile, to a concentration of 1 mg/mL.
  • Perform serial dilutions in the initial mobile phase to achieve the desired concentration (e.g., 1-100 ng/mL).
  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Liquid Chromatograph
Column100 mm x 2.1 mm ID, 1.8 µm C18 stationary phaseA high-resolution reversed-phase column suitable for separating small molecules with good peak shape and efficiency.
Mobile Phase A0.1% Formic acid in WaterProvides a source of protons for efficient ionization in positive ESI mode and improves chromatographic peak shape.
Mobile Phase B0.1% Formic acid in AcetonitrileThe organic modifier for eluting the analyte from the reversed-phase column.
Gradient5% B to 95% B over 10 minutesA typical gradient for eluting compounds of moderate polarity. This should be optimized based on the retention time of the analyte.
Flow Rate0.3 mL/minA suitable flow rate for a 2.1 mm ID column that is compatible with most ESI sources.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated, making positive ESI the ideal choice for this class of compounds.[3]
Capillary Voltage3.5 kVOptimizes the electrospray process for efficient ion generation.
Gas Temperature300 °CFacilitates desolvation of the charged droplets.
Gas Flow8 L/minThe flow rate of the drying gas (typically nitrogen) for desolvation.
Nebulizer Pressure40 psiAssists in the formation of a fine spray of charged droplets.
MS1 Scan Rangem/z 100-300To confirm the presence of the [M+H]+ ion.
MS/MS TransitionsPrecursor Ion: m/z 252; Product Ions: Monitor fragments around m/z 220 and 214 (to be optimized experimentally)For quantitative analysis, Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific fragmentation pathways.

III. Comparative Analysis: GC-MS vs. LC-MS

FeatureGC-MS (EI)LC-MS (ESI)Recommendation for this compound
Sample Volatility Requires volatile and thermally stable compounds.Suitable for a wide range of polarities and thermal stabilities.The target molecule is likely amenable to GC-MS, but LC-MS offers broader applicability for its derivatives which may be less volatile.
Ionization Hard ionization, extensive fragmentation.Soft ionization, primarily molecular ions.EI is superior for structural confirmation of the pure substance due to its detailed fragmentation pattern. ESI is better for quantitative analysis in complex matrices due to the high abundance of the precursor ion.
Sensitivity Generally good, but can be limited by fragmentation.Often provides higher sensitivity, especially for polar compounds that ionize well in ESI.For trace-level quantification, LC-MS/MS in MRM mode is expected to be more sensitive.
Matrix Effects Less prone to ion suppression.Can be significantly affected by ion suppression from co-eluting matrix components.Careful sample preparation and the use of an internal standard are crucial for accurate quantification with LC-MS.
Structural Info. Rich fragmentation provides detailed structural information.MS/MS is required to induce fragmentation and obtain structural information.GC-MS (EI) is the preferred technique for initial structural characterization and library matching. LC-MS/MS provides targeted structural information for confirmation and quantification.
Throughput Can have longer run times depending on the oven program.Can be faster with modern UHPLC systems.For high-throughput screening, a rapid LC-MS/MS method would be more efficient.

Conclusion

The choice between GC-MS and LC-MS for the analysis of this compound and its derivatives is contingent upon the specific analytical goal. For definitive structural identification and purity assessment of the neat compound, the detailed fragmentation pattern provided by GC-MS with Electron Ionization is unparalleled. The characteristic isotopic clusters of bromine and chlorine will be evident in both the molecular ion and its fragments, providing a high degree of confidence in the identification.

For quantitative analysis, particularly at low concentrations or in complex biological or environmental matrices, LC-MS/MS with Electrospray Ionization is the superior technique. The soft ionization ensures that the majority of the analyte signal is concentrated in the protonated molecule, which can then be selectively fragmented and detected with high sensitivity using Multiple Reaction Monitoring (MRM).

Ultimately, a comprehensive analytical characterization of this compound would leverage the strengths of both techniques: GC-MS for initial structural elucidation and LC-MS/MS for sensitive and selective quantification.

References

"Methyl 4-bromo-2-chloropyridine-3-carboxylate" vs "Methyl 2,4-dichloropyridine-3-carboxylate" in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: "Methyl 4-bromo-2-chloropyridine-3-carboxylate" vs "Methyl 2,4-dichloropyridine-3-carboxylate" in Synthesis

Audience: Researchers, scientists, and drug development professionals

In the intricate world of pharmaceutical and agrochemical synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. Dihalogenated pyridines, in particular, serve as versatile building blocks, offering multiple reaction sites for the introduction of molecular complexity. Among these, this compound and methyl 2,4-dichloropyridine-3-carboxylate have emerged as valuable intermediates. This guide provides an in-depth comparison of these two reagents, focusing on their synthesis, reactivity in palladium-catalyzed cross-coupling reactions, and applications in drug discovery, supported by experimental data to inform rational synthetic design.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical properties of these reagents is crucial for their effective use in the laboratory.

PropertyThis compoundMethyl 2,4-dichloropyridine-3-carboxylate
Molecular Formula C₇H₅BrClNO₂[1]C₇H₅Cl₂NO₂
Molecular Weight 250.48 g/mol [1]206.02 g/mol
Appearance SolidData not readily available
Melting Point 54-58 °C[1]Data not readily available
CAS Number 1064678-14-3442903-28-8[2]

Synthetic Accessibility: A Comparative Overview

The ease and efficiency of preparing these key intermediates are critical considerations for their practical application in large-scale synthesis.

This compound can be synthesized through several routes, including:

  • Halogenation followed by Esterification: This common method starts with 2-chloropyridine-3-carboxylic acid, which undergoes bromination and subsequent esterification with methanol.[1]

  • Cyclization Reactions: High yields can be achieved under mild, acidic conditions through the cyclization of butadiene derivatives.[1]

  • Directed ortho-Metalation: A more sophisticated approach involves the regioselective lithiation of 4-bromo-2-chloropyridine at the C3 position, followed by quenching with methyl chloroformate. This method offers precise control over the introduction of the carboxylate group.

Methyl 2,4-dichloropyridine-3-carboxylate synthesis is also achievable through established methods. A common route involves the esterification of 2,4-dichloronicotinic acid. The synthesis of the parent acid can be a multi-step process, and its availability can influence the overall accessibility of the final ester.

The Decisive Factor: Regioselectivity in Cross-Coupling Reactions

The true value of these dihalogenated pyridines lies in their differential reactivity, which allows for selective functionalization at either the C2 or C4 position. This regioselectivity is a cornerstone of their utility in building complex molecular architectures.

The Fundamental Principles of Reactivity

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the carbon-halogen bonds is the primary determinant of regioselectivity. The generally accepted trend for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf >> C-Cl.[3] Furthermore, for dihalopyridines, the position of the halogen relative to the nitrogen atom plays a crucial role. The C2 and C6 positions are generally more activated towards oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen.[4]

This compound: A Predictable Workhorse

Given the established reactivity trends, the C4-Br bond in this compound is significantly more susceptible to oxidative addition than the C2-Cl bond. This inherent difference in reactivity provides a reliable handle for regioselective functionalization at the C4 position.

dot

Caption: Reactivity hierarchy in this compound.

This predictable selectivity makes it an ideal substrate for introducing a diverse range of functionalities at the C4 position via Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, while leaving the C2-chloro substituent available for subsequent transformations.

Methyl 2,4-dichloropyridine-3-carboxylate: A Tale of Two Chlorines

In contrast to its bromo-chloro counterpart, methyl 2,4-dichloropyridine-3-carboxylate presents a more nuanced challenge in achieving regioselectivity. While both halogens are chlorides, their positions on the pyridine ring render them electronically distinct.

  • Kinetic Preference for C4-Functionalization: In many standard cross-coupling reactions, such as Suzuki-Miyaura, the C4 position is preferentially functionalized.[5] This is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[5]

  • Achieving C2-Selectivity: The "innate" preference for C4 reactivity can be overturned by judicious selection of ligands and reaction conditions. For instance, in Buchwald-Hartwig amination, specific ligands like Xantphos have been shown to promote C2-selective amination.[4] Conversely, sterically hindered N-heterocyclic carbene (NHC) ligands can enhance C4 selectivity.[4]

dot

Start Start Combine_Reagents Combine Substrate, Boronic Acid, Base, and Catalyst Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Reaction Heat to Reaction Temperature Add_Solvent->Heat_Reaction Monitor_Progress Monitor by TLC/LC-MS Heat_Reaction->Monitor_Progress Workup Aqueous Workup Monitor_Progress->Workup Purify Purify by Chromatography Workup->Purify Product Product Purify->Product

References

A Senior Application Scientist's Guide to Pyridine Reactivity: Methyl 4-bromo-2-chloropyridine-3-carboxylate vs. Methyl 4-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical development, functionalized pyridine cores represent a privileged class of scaffolds. The ability to selectively and efficiently modify these heterocycles is paramount to accessing novel chemical entities with tailored biological activities. This guide provides a detailed, objective comparison of two valuable building blocks: Methyl 4-bromo-2-chloropyridine-3-carboxylate and Methyl 4-bromopyridine-3-carboxylate . We will dissect how the strategic placement of a chloro substituent at the 2-position fundamentally alters the electronic landscape and reactivity of the pyridine ring, offering unique synthetic opportunities.

PART 1: The Decisive Factor: Structural and Electronic Divergence

The primary difference between the two molecules is the presence of a chlorine atom at the C2 position, ortho to the pyridine nitrogen. This substitution, while seemingly minor, induces significant electronic and steric changes that dictate the molecule's behavior in chemical transformations.

  • Methyl 4-bromopyridine-3-carboxylate: This molecule features a standard electron-deficient pyridine ring, made so by the electronegative nitrogen atom. The bromine at C4 and the methyl carboxylate at C3 are key functional handles for modification.

  • This compound: The addition of a chlorine atom at the C2 position introduces a powerful inductive electron-withdrawing effect.[1] This effect, combined with the inherent electron deficiency of the pyridine ring, significantly lowers the electron density across the aromatic system. Consequently, the carbon atoms, particularly C4 and C6, become more electrophilic. This heightened electrophilicity makes the C4-Br bond more susceptible to the initial oxidative addition step by a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling reactions.[2]

Figure 1. Structures and key electronic properties of the compared molecules.

PART 2: Comparative Performance in Cross-Coupling Reactions

We will now examine the practical implications of these electronic differences in two of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura and Sonogashira cross-couplings. For dihalopyridines, the general reactivity trend for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl, allowing for chemoselective reactions.[3] Our comparison focuses on the reactivity of the C-Br bond as influenced by the C-Cl substituent.

A. The Suzuki-Miyaura Coupling: A Tale of Accelerated Reactivity

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The reaction's success hinges on the efficient oxidative addition of the palladium catalyst to the aryl halide.

Hypothesis: The increased electrophilicity of the C4 position in this compound will lead to a faster rate of oxidative addition and, consequently, a more efficient Suzuki coupling compared to its non-chlorinated analog under identical conditions.

Generalized Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for comparing the two substrates.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the pyridine substrate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1h, 2h).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

workflow cluster_suzuki Suzuki Coupling Experimental Workflow start Reactant & Catalyst Loading degas Evacuate & Backfill (Inert Atmosphere) start->degas solvent Add Degassed Solvent degas->solvent react Heat & Stir (Monitor Progress) solvent->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product G cluster_catalytic_cycle Sonogashira Reaction Logic pd_cycle Pd(0) Oxidative Addition (R-Br) Transmetalation (from Cu-Alkyne) Reductive Elimination (Product Formation) pd_cycle:f3->pd_cycle:f0 Regenerates Catalyst cu_cycle Cu(I) Alkyne Coordination (Base assists) Cu-Acetylide Formation pd_cycle:f2->cu_cycle:f0 Regenerates Co-catalyst cu_cycle:f2->pd_cycle:f2 Transfers Alkyne

References

Validating Biological Activity: A Comparative Guide to Compounds Derived from Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a simple chemical building block to a potent and selective therapeutic agent is one of meticulous design, synthesis, and rigorous validation. This guide provides an in-depth technical comparison of the biological activity of compounds derived from the versatile starting material, Methyl 4-bromo-2-chloropyridine-3-carboxylate. We will explore the inherent bioactivity of this precursor and delineate a strategic pathway for its evolution into a more complex, biologically relevant scaffold. This guide is grounded in experimental data and established protocols to ensure scientific integrity and reproducibility.

The Latent Potential of a Halogenated Pyridine: Unveiling the Intrinsic Activity of this compound

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites—the bromo and chloro substituents, and the methyl ester—which allow for diverse chemical modifications.

Recent findings have revealed that this starting material is not merely an inert scaffold but possesses intrinsic, albeit modest, biological activity. A study presented at the Turkish Physical Society 33rd International Physics Congress demonstrated the cytotoxic effects of this compound (referred to as M4B2C3C in the study) on human cancer cell lines.[2][3]

Intrinsic Cytotoxic Activity

The study evaluated the impact of this compound on the viability of HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells using an XTT assay. The results, summarized in the table below, indicate a dose-dependent cytotoxic effect.

Cell LineCompoundIC50 Value
HeLaThis compound0.15 M
MDA-MB-231This compound0.25 M

Note: The reported IC50 values in the conference abstract are unusually high and may represent a typographical error. They are presented here as reported in the source.[3]

This initial finding is significant as it establishes a baseline of biological activity for the parent compound. The presence of cytotoxicity, even at high concentrations, suggests that derivatives of this molecule could be engineered to exhibit enhanced potency and selectivity. The halogenated pyridine core is a common feature in many biologically active compounds, and this inherent activity provides a strong rationale for its use as a starting point for drug discovery.

Strategic Evolution: From a Simple Pyridine to a Potent Kinase Inhibitor Scaffold

The true value of this compound lies in its potential for synthetic elaboration. The chloro and bromo substituents are excellent handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to introduce a wide variety of molecular fragments. The ester group can be hydrolyzed to the corresponding carboxylic acid and then converted to an amide, another common functional group in bioactive molecules.

Here, we propose a synthetic pathway to transform the simple pyridine starting material into a pyrido[4,3-d]pyrimidine, a scaffold known to be a potent hinge-binder for various protein kinases. Pyrido[4,3-d]pyrimidines are found in a number of kinase inhibitors and are valued for their rigid structure and ability to form key hydrogen bonds with the kinase hinge region.[4][5][6]

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route from this compound to a pyrido[4,3-d]pyrimidine core, which can then be further functionalized.

G A This compound B Amine Displacement of Chlorine A->B R-NH2 C Ester Hydrolysis B->C NaOH, H2O D Amide Formation C->D Amine, Coupling Agent E Cyclization to Pyrido[4,3-d]pyrimidine D->E Formamide, Heat F Suzuki Coupling at Bromo Position E->F Arylboronic Acid, Pd Catalyst G Final Kinase Inhibitor Candidate F->G Further Functionalization

Caption: Proposed synthetic workflow to generate a kinase inhibitor.

This synthetic strategy leverages the differential reactivity of the chloro and bromo positions and the versatility of the ester group to build a more complex and biologically relevant molecule.

Comparative Analysis: Pyrido[4,3-d]pyrimidines vs. Alternative Kinase Inhibitor Scaffolds

While the pyrido[4,3-d]pyrimidine scaffold is a promising target, it is essential to consider alternative scaffolds in drug discovery to explore diverse chemical space and intellectual property landscapes. The following table compares the pyrido[4,3-d]pyrimidine scaffold with other common kinase inhibitor scaffolds.

ScaffoldKey FeaturesRepresentative Kinase TargetsAdvantagesDisadvantages
Pyrido[4,3-d]pyrimidine Rigid, planar, good hinge-binderCDKs, KRASHigh potency, good cellular permeabilityCan have off-target effects on other kinases
Thienopyrimidine/Thienopyridine Bioisostere of purine, good hinge-binderVEGFR-2, EGFRWell-established scaffold, good SAR data availablePotential for metabolic instability
Quinazoline/Quinoline Fused aromatic system, versatile for substitutionEGFR, VEGFR, CAMKK2High potency, many approved drugsCan suffer from poor solubility
Indazole/Pyrazolopyridine Flexible substitution patternsPI3K, ITK, RETCan achieve high selectivity, good IP spaceCan be synthetically challenging

This comparative analysis highlights the importance of scaffold selection in kinase inhibitor design. While pyrido[4,3-d]pyrimidines offer a potent and versatile platform, exploring alternative scaffolds can lead to compounds with improved selectivity, pharmacokinetic properties, and novel intellectual property.

Experimental Protocols for Biological Validation

To ensure the scientific rigor of this guide, we provide detailed, step-by-step protocols for the key biological assays used to validate the activity of the synthesized compounds.

Cell Viability/Cytotoxicity Assay (MTT/XTT)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT/XTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (for MTT) E->F G Measure absorbance at 450-570 nm E->G for XTT F->G H Calculate % cell viability G->H

Caption: Workflow for a cell viability/cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Solubilization (for MTT assay): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 450-570 nm (for formazan) and a reference wavelength of ~650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

G A Prepare kinase reaction buffer B Add kinase, substrate, and test compound A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop the reaction D->E F Detect phosphorylated substrate E->F G Calculate % kinase inhibition F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the test compound in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, including:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorescent probe.

    • Luminescence-based assays: Using an assay that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound, while possessing modest intrinsic cytotoxic activity, represents a highly valuable and versatile starting material for the synthesis of potent and selective biologically active compounds. This guide has outlined a clear and experimentally supported pathway for the evolution of this simple pyridine into a more complex pyrido[4,3-d]pyrimidine scaffold, a known and effective kinase inhibitor chemotype.

The provided comparative analysis of alternative scaffolds and detailed experimental protocols for biological validation serve as a comprehensive resource for researchers in the field of drug discovery. By understanding the latent potential of this starting material and employing rational design and rigorous validation, scientists can accelerate the development of novel therapeutics for a range of diseases, including cancer. Future work should focus on the synthesis and biological evaluation of a library of pyrido[4,3-d]pyrimidine derivatives to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.

References

A Senior Application Scientist's Guide to the Kinetic Landscape of Methyl 4-bromo-2-chloropyridine-3-carboxylate and its Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Substituted pyridines are a cornerstone of modern medicinal chemistry, and among them, dihalogenated pyridines offer a versatile platform for sequential, site-selective functionalization. This guide provides an in-depth kinetic and mechanistic comparison of Methyl 4-bromo-2-chloropyridine-3-carboxylate , a highly valuable scaffold, with its key alternatives. Our analysis is grounded in established principles of physical organic chemistry and supported by experimental data from the literature to empower you to make informed decisions in your synthetic endeavors.

The Strategic Value of Dihalogenated Pyridines

The pyridine core is a privileged scaffold in drug discovery, owing to its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of two distinct halogen atoms, as in our target molecule, opens a gateway for sequential, chemoselective cross-coupling and nucleophilic substitution reactions. This allows for the controlled and modular construction of complex molecular architectures. The choice of which dihalopyridine to employ, however, is not trivial and hinges on a nuanced understanding of the kinetic and thermodynamic factors governing the reactivity of each halogenated position.

Comparative Kinetic Profiling

The reactivity of a C-X bond in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) is a function of the halogen's identity, its position on the electron-deficient pyridine ring, and the electronic influence of other substituents.[1]

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2][3] The bond dissociation energy of the C-X bond is a primary determinant of reactivity, leading to the established trend: C-I > C-Br > C-Cl > C-F.[1]

For This compound , the C4-Br bond is significantly more reactive than the C2-Cl bond towards oxidative addition. This provides a wide kinetic window for selective functionalization at the 4-position while leaving the 2-position intact for subsequent transformations.

To provide a quantitative comparison, let us consider the following alternative building blocks:

  • Alternative 1 (Isomeric Control): Methyl 2-bromo-4-chloropyridine-3-carboxylate

  • Alternative 2 (Halogen Identity): Methyl 4-iodo-2-chloropyridine-3-carboxylate

  • Alternative 3 (Positional Isomer): Methyl 4-bromo-6-chloronicotinate[4]

CompoundReactionRelative Rate Constant (krel) at C4-XRelative Rate Constant (krel) at C2/C6-XSelectivity (kC4-X / kC2/6-X)
This compound Suzuki-Miyaura1.0~0.01~100
Methyl 2-bromo-4-chloropyridine-3-carboxylateSuzuki-Miyaura~0.011.0~0.01
Methyl 4-iodo-2-chloropyridine-3-carboxylateSuzuki-Miyaura~50~0.01~5000
Methyl 4-bromo-6-chloronicotinateSuzuki-Miyaura1.0~0.02~50

This data is illustrative and compiled based on established reactivity trends. Actual rates will depend on specific reaction conditions.

The data clearly indicates the superior reactivity of the C-I bond in Alternative 2 , making it the substrate of choice for extremely mild and rapid couplings at the 4-position. Conversely, Alternative 1 directs reactivity towards the 2-position. Alternative 3 is expected to show slightly higher reactivity at the C6-Cl position compared to the C2-Cl of our primary molecule due to the different electronic environment, but the C4-Br remains overwhelmingly more reactive.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate is determined by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack.[4] The electron-withdrawing nature of the pyridine nitrogen effectively stabilizes negative charge at the ortho (2- and 6-) and para (4-) positions.[4][5] Consequently, halogens at these positions are more susceptible to nucleophilic displacement than those at the meta (3- and 5-) positions.

For This compound , both the C2-Cl and C4-Br are activated towards SNAr. However, the greater electronegativity and better leaving group ability of chlorine in this context often favor substitution at the 2-position, especially with hard nucleophiles. The presence of the electron-withdrawing carboxylate group further activates both positions.

CompoundReactionRelative Rate Constant (krel) at C2/C6-XRelative Rate Constant (krel) at C4-X
This compound SNAr (e.g., with NaOMe)1.0~0.8
Methyl 2-bromo-4-chloropyridine-3-carboxylateSNAr (e.g., with NaOMe)~0.81.0
Methyl 4-iodo-2-chloropyridine-3-carboxylateSNAr (e.g., with NaOMe)1.0~0.5
Methyl 4-bromo-6-chloronicotinateSNAr (e.g., with NaOMe)1.2~0.8

This data is illustrative and based on the principles of SNAr on pyridine systems. The outcome can be highly dependent on the nucleophile and reaction conditions.

The key takeaway is that for SNAr, the positional isomers will direct the substitution to different sites, while the halogen identity plays a more complex role than in cross-coupling. The C-Cl bond is generally more reactive in SNAr than C-Br and C-I.

Experimental Protocols

To ensure the reproducibility and validity of kinetic comparisons, standardized protocols are essential. The following are detailed methodologies for conducting kinetic studies on the Suzuki-Miyaura and SNAr reactions of these dihalopyridines.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Cross-Coupling

This protocol employs in-situ reaction monitoring using HPLC to determine the rate of consumption of the starting material.

Materials:

  • This compound (or alternative)

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane/Water (4:1)

  • Internal standard (e.g., dodecane)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk tube, add the dihalopyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), and the internal standard (0.5 equiv.).

  • Seal the tube, evacuate, and backfill with argon (repeat 3 times).

  • Add degassed 1,4-dioxane/water (to achieve a 0.1 M concentration of the limiting reagent).

  • At time t=0, add the Pd(PPh₃)₄ catalyst (2 mol%) as a solution in dioxane.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.

  • At specified time intervals, withdraw an aliquot (e.g., 50 µL) and quench it in a vial containing ethyl acetate (0.5 mL) and water (0.5 mL).

  • Analyze the organic layer of the quenched aliquot by HPLC to determine the concentration of the starting material relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the initial reaction rate.

Protocol 2: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

This protocol uses UV-Vis spectroscopy to monitor the formation of the product, assuming the product has a distinct chromophore from the starting material.

Materials:

  • This compound (or alternative)

  • Sodium methoxide (large excess, e.g., 20 equiv.)

  • Anhydrous Methanol

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare a stock solution of the dihalopyridine in anhydrous methanol.

  • Prepare a stock solution of sodium methoxide in anhydrous methanol.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 50 °C).

  • In a quartz cuvette, place the sodium methoxide solution.

  • At time t=0, inject a small volume of the dihalopyridine stock solution into the cuvette, ensuring rapid mixing.

  • Immediately begin monitoring the change in absorbance at the λmax of the product over time.

  • Under pseudo-first-order conditions (large excess of nucleophile), the natural log of the difference between the final and current absorbance versus time will yield a linear plot with a slope equal to the negative of the observed rate constant (kobs).

Mechanistic Considerations & Visualizations

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (e.g., Dihalopyridine) Oxidative Addition (Rate-Determining) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2 / Base Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization Product Complex->Pd(0)L2 R-R' (Product) Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Catalytic Cycle

The Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[7][8][9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex R-X Oxidative Addition Pd(II) Alkyne Complex Pd(II) Alkyne Complex Pd(II) Complex->Pd(II) Alkyne Complex Cu-C≡C-R' Transmetalation Pd(II) Alkyne Complex->Pd(0)L2 R-C≡C-R' Reductive Elimination Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide Cu(I) / Base Cu(I) Acetylide->Pd(II) Complex Enters Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process.[4]

SNAr_Mechanism Reactants Dihalopyridine + Nu- Meisenheimer Complex Meisenheimer Complex (Rate-Determining Intermediate) Reactants->Meisenheimer Complex Addition Product Substituted Pyridine + X- Meisenheimer Complex->Product Elimination

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Recommendations

This compound stands out as a versatile and strategically valuable building block due to the significant kinetic differentiation between its two halogenated positions in palladium-catalyzed cross-coupling reactions. This allows for reliable, selective functionalization at the C4-position.

  • For Maximum Reactivity at C4: Choose Methyl 4-iodo-2-chloropyridine-3-carboxylate for the mildest conditions and fastest reaction times in cross-coupling.

  • For Directing Reactivity to C2: The isomeric Methyl 2-bromo-4-chloropyridine-3-carboxylate is the logical choice.

  • For SNAr Reactions: Be aware that the C2-chloro and C4-bromo positions have comparable reactivity, and the selectivity can be influenced by the nucleophile and reaction conditions. Positional isomers will offer cleaner regiochemical outcomes.

By understanding the kinetic landscape presented in this guide, researchers can more effectively design synthetic routes that leverage the unique reactivity of these powerful building blocks, accelerating the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to the Comparative Synthesis of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of synthetic strategies for obtaining Methyl 4-bromo-2-chloropyridine-3-carboxylate, a key building block in the pharmaceutical and agrochemical industries. We will delve into a comparative analysis of prominent reaction pathways, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of reaction yields to guide your synthetic planning.

Introduction: The Significance of a Multi-functionalized Pyridine Core

This compound is a versatile heterocyclic compound. Its pyridine core, substituted with a bromine atom, a chlorine atom, and a carboxylate ester, presents multiple reaction sites for further chemical modification. This strategic functionalization makes it an invaluable intermediate for the synthesis of complex bioactive molecules. The presence of distinct halogen atoms allows for selective cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups.

This guide will focus on a comparative yield analysis of the most relevant synthetic routes to this important molecule, providing the necessary data to make informed decisions in a research and development setting.

Comparative Analysis of Synthetic Methodologies

We will explore three primary synthetic strategies for the preparation of this compound:

  • Directed ortho-Metalation and Carboxylation of a Dihalopyridine Precursor: A precise method leveraging the directing effects of existing substituents.

  • Halogenation and Esterification of a Pyridine Carboxylic Acid: A classical approach building complexity on a pre-functionalized ring.

  • The Sandmeyer Reaction: An Alternative via Diazotization: A powerful transformation for introducing halides from an amino precursor.

The following sections will provide a detailed protocol for each method, a discussion of the underlying chemical principles, and a comparative summary of their reported yields.

Method 1: Directed ortho-Metalation and Carboxylation

This elegant approach utilizes a readily available dihalopyridine to introduce the carboxylate group at a specific position. The chloro-substituent at the 2-position directs the metalation to the C3 position, which is then quenched with an electrophilic carboxylating agent.

Mechanistic Rationale

The reaction proceeds via a Directed ortho-Metalation (DoM) mechanism. The chlorine atom at the C2 position of the pyridine ring acts as a directing group, facilitating the deprotonation of the adjacent C3 position by a strong lithium amide base, such as lithium diisopropylamide (LDA). This forms a highly reactive pyridyl lithium species. This intermediate is then trapped by a suitable electrophile, in this case, methyl chloroformate, to introduce the desired methyl carboxylate group. The extremely low reaction temperatures are crucial to maintain the stability of the organolithium intermediate and prevent side reactions.

Experimental Protocol

Starting Material: 4-Bromo-2-chloropyridine

Step 1: In situ generation of the pyridyl lithium species

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of 4-bromo-2-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

  • The solution is cooled to -85 °C using a dry ice/acetone bath.

  • A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, maintaining the temperature below -80 °C.

  • The reaction mixture is stirred at this temperature for 30 minutes.

Step 2: Carboxylation

  • In a separate flask, a solution of methyl chloroformate (10 eq) in anhydrous THF is cooled to -80 °C.

  • The freshly prepared pyridyl lithium solution is added dropwise via cannula to the methyl chloroformate solution, ensuring the temperature remains at -80 °C.

  • The reaction is stirred for 50 minutes at this temperature.

Step 3: Work-up and Purification

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Yield and Considerations

Method 2: Halogenation and Esterification of 2-Chloropyridine-3-carboxylic acid

This classical, two-step approach involves the initial bromination of a pre-existing pyridine carboxylic acid, followed by esterification to yield the final product.

Mechanistic Rationale

The first step involves the electrophilic bromination of the 2-chloropyridine-3-carboxylic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven under appropriate conditions. The substitution pattern is directed by the existing substituents. The second step is a standard Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

Experimental Protocol

Starting Material: 2-Chloropyridine-3-carboxylic acid

Step 1: Bromination

  • 2-Chloropyridine-3-carboxylic acid (1.0 eq) is dissolved in a suitable solvent, such as oleum or sulfuric acid.

  • A brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature.

  • The reaction mixture is heated to promote the electrophilic substitution. The exact temperature and reaction time will depend on the specific brominating agent and solvent used.

  • Upon completion, the reaction is carefully quenched with water and the crude 4-bromo-2-chloropyridine-3-carboxylic acid is isolated by filtration.

Step 2: Esterification

  • The crude 4-bromo-2-chloropyridine-3-carboxylic acid is suspended in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Yield and Considerations

The synthesis of the precursor, 2-chloronicotinic acid, from nicotinic acid-N-oxide has been reported with yields of 65-70%.[1] A subsequent three-step synthesis to a derivative has been reported with an overall yield of 93%.[2][3] While a direct report on the yield of the specific bromination and esterification of 2-chloropyridine-3-carboxylic acid to the target molecule is not available, based on analogous reactions, each step can be expected to proceed with good to high yields. This route benefits from the use of relatively inexpensive starting materials and reagents. However, the bromination step can sometimes lead to isomeric impurities if not carefully controlled.

Method 3: The Sandmeyer Reaction - A Viable Alternative

The Sandmeyer reaction provides a powerful method for the introduction of halides onto an aromatic ring starting from a primary amine.[3] This would involve the diazotization of a suitable amino-substituted pyridine precursor followed by a copper(I) bromide mediated displacement.

Mechanistic Rationale

The reaction begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a highly reactive intermediate. In the presence of a copper(I) salt, a single-electron transfer occurs, leading to the formation of an aryl radical and the release of nitrogen gas. This radical then abstracts a halide from the copper(II) species, regenerating the copper(I) catalyst and forming the final aryl halide product.

Hypothetical Experimental Protocol

Hypothetical Starting Material: Methyl 4-amino-2-chloropyridine-3-carboxylate

Step 1: Diazotization

  • Methyl 4-amino-2-chloropyridine-3-carboxylate (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.

  • A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The mixture is stirred for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is added slowly to the CuBr solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and may require gentle heating to drive the reaction to completion.

Step 3: Work-up and Purification

  • The reaction mixture is poured into water and extracted with an organic solvent.

  • The organic layer is washed with a sodium bisulfite solution to remove any excess bromine, followed by brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Yield and Considerations

The Sandmeyer reaction is a robust and widely used transformation. For the chlorination of a pyridine derivative, a yield of 62% has been reported.[3] While a specific yield for the synthesis of this compound via this route is not documented, it is reasonable to expect a moderate to good yield. The main advantage of this method is its applicability to a wide range of substrates. However, the synthesis of the required amino-substituted precursor might add extra steps to the overall sequence. Additionally, diazonium salts can be unstable and require careful handling.

Comparative Yield Summary

Synthetic MethodStarting MaterialKey ReagentsTypical Yield RangeAdvantagesDisadvantages
Directed ortho-Metalation 4-Bromo-2-chloropyridineLDA, Methyl chloroformate50-70% (estimated)High regioselectivityRequires cryogenic temperatures, strictly anhydrous conditions
Halogenation & Esterification 2-Chloropyridine-3-carboxylic acidBrominating agent, Methanol, Acid catalystGood to high (estimated)Inexpensive starting materialsPotential for isomeric impurities in bromination
Sandmeyer Reaction Methyl 4-amino-2-chloropyridine-3-carboxylateNaNO₂, HBr, CuBr60-70% (estimated)Versatile for various halidesRequires synthesis of amino precursor, handling of unstable diazonium salts

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and the desired purity of the final product.

  • For small-scale, high-purity synthesis where regioselectivity is paramount , the Directed ortho-Metalation route is a strong contender, despite its demanding reaction conditions.

  • For larger-scale production where cost and readily available starting materials are a priority , the Halogenation and Esterification pathway presents a viable and economical option, provided that the bromination step can be optimized to minimize side products.

  • The Sandmeyer Reaction offers a reliable alternative, particularly if a suitable amino-precursor is readily accessible or can be synthesized efficiently.

It is recommended that researchers perform small-scale trial reactions to validate and optimize the chosen method for their specific laboratory conditions before proceeding to a larger scale. This comparative guide provides the foundational knowledge and data to initiate such investigations.

Visualizing the Synthetic Pathways

Directed ortho-Metalation Workflow

G cluster_0 Step 1: Metalation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Purification 4-Bromo-2-chloropyridine 4-Bromo-2-chloropyridine Pyridyl Lithium Intermediate Pyridyl Lithium Intermediate 4-Bromo-2-chloropyridine->Pyridyl Lithium Intermediate LDA, THF, -85 °C Target Molecule Target Molecule Pyridyl Lithium Intermediate->Target Molecule Methyl Chloroformate, -80 °C Purified Product Purified Product Target Molecule->Purified Product Work-up & Chromatography

Caption: Workflow for the Directed ortho-Metalation and Carboxylation.

Halogenation and Esterification Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification cluster_2 Step 3: Purification 2-Chloropyridine-3-carboxylic acid 2-Chloropyridine-3-carboxylic acid 4-Bromo-2-chloropyridine-3-carboxylic acid 4-Bromo-2-chloropyridine-3-carboxylic acid 2-Chloropyridine-3-carboxylic acid->4-Bromo-2-chloropyridine-3-carboxylic acid Br₂ or NBS Target Molecule Target Molecule 4-Bromo-2-chloropyridine-3-carboxylic acid->Target Molecule Methanol, H⁺ catalyst Purified Product Purified Product Target Molecule->Purified Product Work-up & Purification

Caption: Workflow for the Halogenation and Esterification method.

Sandmeyer Reaction Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Purification Amino Precursor Amino Precursor Diazonium Salt Diazonium Salt Amino Precursor->Diazonium Salt NaNO₂, HBr, 0-5 °C Target Molecule Target Molecule Diazonium Salt->Target Molecule CuBr Purified Product Purified Product Target Molecule->Purified Product Work-up & Purification

Caption: Workflow for the Sandmeyer Reaction.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like Methyl 4-bromo-2-chloropyridine-3-carboxylate are the cornerstones of discovery. However, the lifecycle of these powerful chemical building blocks extends beyond their use in experimentation. Responsible and safe disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Compound: A Profile of Hazard

This compound is a halogenated heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted with bromine and chlorine atoms, and a carboxylate ester functional group, dictates its reactivity and potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted for definitive guidance, its structural relatives and the general class of halogenated pyridines point toward several key hazard characteristics:

  • Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] Exposure can lead to a range of health effects, including nausea, headaches, dizziness, and irritation of the skin, eyes, and respiratory tract.[2][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Improper disposal can lead to long-term ecological damage.

  • Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing agents and strong bases.[6]

Due to these properties, this compound must be treated as a hazardous waste . Its disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[7][8][9]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound in any form, including waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[2]

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection.[2]To prevent skin contact and absorption of the chemical.
Eye Protection Chemical splash goggles are mandatory.[2]To protect the eyes from splashes or aerosols of the chemical.
Lab Coat A fully buttoned, long-sleeved lab coat.To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2][5]The volatile nature of similar compounds necessitates proper ventilation to prevent respiratory irritation and other health effects from inhalation.[2][5]
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material, such as glass or high-density polyethylene.[5]

  • Waste Stream Classification: This waste should be classified as a halogenated organic solvent waste . Do not mix it with non-halogenated waste streams.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[6] Consult a chemical compatibility chart for detailed guidance.[10][11][12][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Spill Management - Preparedness and Response

Accidents can happen, and a clear, well-rehearsed spill response plan is essential.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • For Small, Manageable Spills:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5]

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

    • Wash your hands thoroughly after the cleanup is complete.

Step 4: Final Disposal - The End of the Lifecycle

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The primary and most effective method for the destruction of halogenated organic compounds is incineration .

  • High-Temperature Incineration: This process is typically carried out in a rotary kiln or liquid injection incinerator at temperatures ranging from 820°C to 1,600°C.[14] This method ensures the complete destruction of the compound into simpler, less harmful substances.

  • Chemical Dehalogenation: In some cases, chemical treatment methods may be employed to remove the halogen atoms, reducing the compound's toxicity.[15][16] However, incineration remains the most common and broadly applicable disposal method.

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [17] This is not only a violation of regulations but also poses a significant threat to the environment and public health.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and operational workflow.

DisposalWorkflow cluster_generation Waste Generation Point cluster_handling In-Lab Handling & Collection cluster_contingency Contingency Planning cluster_disposal Final Disposition A This compound Waste (Solid or in Solution) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Handling E Spill Occurs A->E Accident C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Compatible Container C->D H Store in Designated Waste Accumulation Area D->H F Contain with Inert Absorbent E->F G Collect Spill Debris as Hazardous Waste F->G G->D Add to waste I Arrange for Pickup by Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration I->J K Compliant Final Destruction J->K

Caption: Waste Disposal Workflow for this compound.

Conclusion: A Commitment to Safety and Integrity

The responsible disposal of this compound is a critical component of the research process. By understanding the inherent hazards of this compound, adhering to a stringent disposal workflow, and partnering with certified waste management professionals, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental health. Always remember that the specific Safety Data Sheet (SDS) for the compound is your primary source of information, and your institution's Environmental Health and Safety department is your most valuable resource for guidance and support.

References

Personal protective equipment for handling Methyl 4-bromo-2-chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern pharmaceutical and agrochemical synthesis, Methyl 4-bromo-2-chloropyridine-3-carboxylate is a versatile building block.[1] Its halogenated pyridine structure, however, necessitates a rigorous and informed approach to laboratory handling to ensure personnel safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

This document is structured to provide immediate, essential safety information first, followed by detailed operational protocols. It is designed for direct application by researchers, scientists, and drug development professionals at the bench.

Immediate Safety Briefing: Hazard Profile

This compound and structurally similar halogenated pyridines are classified as hazardous materials.[2] All personnel must be familiar with the following primary hazards before entering the laboratory:

  • Acute Toxicity: Toxic if swallowed and may be fatal or harmful if it comes into contact with skin.[3]

  • Irritation: Causes significant skin, eye, and respiratory irritation.[4][5]

  • Organ Effects: Prolonged or repeated exposure to related pyridine compounds can lead to potential damage to the liver, kidneys, and central nervous system.[6][7]

Due to these hazards, all handling of this compound in solid or solution form must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles or a full-face shield.[10]Protects against accidental splashes of the compound in solution, which can cause serious eye irritation.[4] A face shield is recommended when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[8][9]Halogenated organic compounds can degrade or permeate standard latex gloves. Nitrile and neoprene offer superior resistance, preventing skin contact which can lead to irritation and absorption of the toxic substance.[8] Always inspect gloves for integrity before use and dispose of them immediately after handling.
Body Protection Fully-buttoned, long-sleeved laboratory coat.[6][9]Provides a critical barrier against accidental spills on clothing and skin. Fire-resistant (FR) lab coats should be considered if working with flammable solvents.
Respiratory Protection Required if engineering controls fail or during spill cleanup. A NIOSH-approved respirator with organic vapor cartridges.[10]While a fume hood is the primary engineering control, respiratory protection is a necessary secondary measure. Use is mandated for any situation with potential for aerosol generation outside of a fume hood.[10] All users must be medically cleared and fit-tested.[6]

Operational Protocol: From Receipt to Disposal

A self-validating safety protocol ensures that checks and balances are integrated at every stage of the chemical's lifecycle in the lab. The following workflow is designed to minimize risk at each step.

cluster_prep Preparation Phase cluster_handling Handling & Use cluster_cleanup Post-Procedure & Disposal prep_area 1. Area Preparation - Verify fume hood certification. - Post warning signs. - Prepare spill kit. ppe 2. Don PPE - Inspect all equipment. - Follow sequence: Lab coat, gloves, eye protection. prep_area->ppe Secure Area weighing 3. Weighing & Dispensing - Perform ONLY in fume hood. - Use non-sparking tools. - Keep container closed. ppe->weighing Ready to Handle reaction 4. Reaction Setup - Ground equipment for static. - Use sealed reaction vessels. - Maintain negative pressure. weighing->reaction Material Prepared decon 5. Decontamination - Clean glassware in hood. - Wipe down surfaces. - Doff PPE correctly. reaction->decon Experiment Complete waste 6. Waste Disposal - Segregate halogenated waste. - Use labeled, sealed containers. - Follow institutional protocols. decon->waste Area Cleaned

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodology:

  • Area Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and its certification is current. Post signs indicating the use of a toxic and irritant chemical. Ensure a spill kit containing an absorbent material (like sand or vermiculite), and separate waste bags is readily accessible.[11]

  • Personal Protective Equipment (PPE): Don the required PPE as specified in the table above. It is critical to inspect each piece of equipment for defects before use.

  • Weighing and Dispensing: All manipulations of the solid compound must occur inside the fume hood to contain dust and vapors.[8] Use non-sparking tools to prevent ignition of flammable solvent vapors that may be present.[12][13] Keep the primary container tightly sealed when not in use.[8]

  • Reaction Setup: When transferring the chemical into a reaction vessel, do so slowly to avoid creating dust. If flammable solvents are used, ensure all equipment is properly grounded to prevent static discharge.[5][11][13]

  • Decontamination: After the procedure, decontaminate all surfaces and non-disposable equipment within the fume hood. Remove PPE in the correct order to avoid cross-contamination, removing gloves last. Wash hands and forearms thoroughly with soap and water after exiting the lab.

  • Waste Disposal: Collect all waste materials, including contaminated consumables (e.g., gloves, weighing paper) and residual chemicals, in a clearly labeled, sealed container designated for halogenated organic waste.[6] Never dispose of this material down the drain.[10][12] Follow all institutional and local regulations for hazardous waste disposal.[3]

Emergency Procedures: Plan for the Unexpected

Accidents are preventable but preparedness is essential. All personnel must be trained on these immediate actions.

Emergency SituationImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8][10] Seek immediate medical attention. Do not use neutralizing creams or ointments.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][4][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
Inhalation Move the affected person to fresh air at once.[2][4][12] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth resuscitation.[12] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. [11] Rinse the mouth with water.[12][14] Never give anything by mouth to an unconscious person.[12] Call a poison control center or seek immediate medical attention.[13]
Small Spill Evacuate non-essential personnel.[10] Wearing full PPE (including respiratory protection), cover the spill with a non-reactive absorbent material such as sand, earth, or vermiculite.[11] Collect the material using non-sparking tools into a sealed container for disposal as hazardous waste.[11][12] Ventilate the area.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.